Product packaging for Liriodenine methiodide(Cat. No.:CAS No. 55974-07-7)

Liriodenine methiodide

Cat. No.: B1674871
CAS No.: 55974-07-7
M. Wt: 417.2 g/mol
InChI Key: CCESGQSVLLZXKI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure given in first source;  RN given refers to iodide;  RN for parent cpd not available 6/89

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12INO3 B1674871 Liriodenine methiodide CAS No. 55974-07-7

Properties

CAS No.

55974-07-7

Molecular Formula

C18H12INO3

Molecular Weight

417.2 g/mol

IUPAC Name

11-methyl-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one iodide

InChI

InChI=1S/C18H12NO3.HI/c1-19-7-6-10-8-13-18(22-9-21-13)15-11-4-2-3-5-12(11)17(20)16(19)14(10)15;/h2-8H,9H2,1H3;1H/q+1;/p-1

InChI Key

CCESGQSVLLZXKI-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C2C3=C(C4=CC=CC=C4C2=O)C5=C(C=C3C=C1)OCO5.[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Liriodenine methiodide; 

Origin of Product

United States

Foundational & Exploratory

The Alkaloid Liriodenine: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liriodenine is a naturally occurring oxoaporphine alkaloid, a class of benzylisoquinoline compounds known for their diverse and potent biological activities. First isolated from the heartwood of the yellow poplar, Liriodendron tulipifera, this bright yellow, fluorescent compound has since been identified in numerous plant species across several families. Its planar structure and chemical properties contribute to a wide range of pharmacological effects, including cytotoxic, antimicrobial, antiprotozoal, and anti-inflammatory activities. Notably, its potential as an anticancer agent has garnered significant scientific interest, with research elucidating its role in inducing apoptosis and inhibiting cell cycle progression in various cancer cell lines.

This technical guide provides an in-depth overview of the natural sources of Liriodenine, summarizes quantitative data on its prevalence in various plant tissues, details established protocols for its extraction and purification, and visualizes its mechanism of action in key signaling pathways.

Natural Sources of Liriodenine

Liriodenine is widely distributed in the plant kingdom, acting as a significant chemotaxonomic marker for certain families. The primary plant families known to produce Liriodenine include:

  • Annonaceae: This family is the most prolific source of Liriodenine, with the alkaloid being identified in over 250 species.[1] Notable genera include Annona (e.g., A. muricata, A. cherimolia, A. glabra, A. diversifolia) and Enicosanthellum.

  • Magnoliaceae: The family of the first discovered source, Liriodendron tulipifera.

  • Rutaceae: Includes genera such as Zanthoxylum.

  • Menispermaceae: For example, Stephania venosa.[2]

  • Monimiaceae: Another known source of aporphine alkaloids.

The alkaloid is not uniformly distributed throughout the plant; its concentration can vary significantly between the roots, stem, bark, leaves, and seeds, and can also be influenced by environmental factors such as seasonal changes and water stress.[3][4]

Data Presentation: Quantitative Analysis of Liriodenine

The concentration and yield of Liriodenine from natural sources are highly variable. The following table summarizes quantitative data from various studies.

Plant SpeciesPlant FamilyPlant PartCondition / MethodLiriodenine Concentration / YieldReference
Annona lutescensAnnonaceaeRoots25 days of water stress1239.9 µg/g (dry weight)[3]
Annona lutescensAnnonaceaeRoots15 days of water stress540.9 µg/g (dry weight)[3]
Annona lutescensAnnonaceaeRootsDry Season (Mature Trees)0.68 - 377.56 µmol/g (dry weight)[3]
Annona diversifoliaAnnonaceaeEmbryonic AxisSeedling DevelopmentUp to 700 µg/g[5]
Enicosanthellum pulchrumAnnonaceaeRootsMethanol Fraction0.4% yield (from fraction)
Oulotricha le thomasiiAnnonaceaeRoot BarkTotal Plant Material0.02% yield[6]

Experimental Protocols

The isolation and purification of Liriodenine typically involve solvent extraction followed by chromatographic separation. Below are detailed methodologies adapted from published literature.

Protocol 1: Generalized Acid-Base Extraction for Liriodenine

This method is effective for isolating total alkaloids from plant material, particularly from the Annonaceae family.

  • Preparation: Air-dry the collected plant material (e.g., roots, bark) at 40°C until a constant weight is achieved. Grind the dried material into a fine powder (40-60 mesh).

  • Maceration: Macerate the powdered plant material (e.g., 500 g) in a non-polar solvent like cyclohexane (2 x 1.5 L) for 24 hours to remove lipids and other non-polar compounds. Discard the solvent.

  • Alkaloid Extraction: Take the marc (solid residue) and macerate it in a mixture of methanol and ammonium hydroxide (e.g., 9:1 v/v, 2 x 1.5 L) for 48 hours. This basic solution protonates the alkaloids, facilitating their extraction into the polar solvent.

  • Filtration and Concentration: Filter the mixture and add a small amount of distilled water to the filtrate. Concentrate the filtrate under reduced pressure using a rotary evaporator at ~60°C.

  • Acid-Base Partitioning:

    • Acidify the concentrated extract with a 5% aqueous solution of hydrochloric acid (HCl) to a pH of ~2. This converts the alkaloids into their salt form, which is water-soluble.

    • Perform a liquid-liquid partition with a non-polar solvent (e.g., chloroform or dichloromethane) to remove neutral and acidic impurities. Discard the organic phase.

    • Basify the remaining aqueous phase with sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) to a pH of ~9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.

    • Perform a final liquid-liquid partition by extracting the basified aqueous solution multiple times with chloroform or dichloromethane.

  • Final Steps: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the total alkaloid extract containing Liriodenine.

Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a preparative reverse-phase HPLC method for purifying Liriodenine from a crude or semi-purified alkaloid extract.

  • Sample Preparation: Dissolve the crude alkaloid extract in methanol. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic System:

    • Column: Preparative C18 Reverse-Phase Column (e.g., Waters Prep Nova-Pak, 10 mm x 20 mm x 30 mm).

    • Mobile Phase A: Deionized Water.

    • Mobile Phase B: Acetonitrile.

    • Detector: UV-Vis detector set at 254 nm.

  • Elution Conditions:

    • Flow Rate: 12 mL/min.

    • Gradient: Start with 10% Mobile Phase B in A. Increase linearly to 100% Mobile Phase B over 90 minutes.

    • Injection Volume: 2 mL of the filtered sample.

  • Fraction Collection: Collect fractions based on the chromatogram peaks. Liriodenine typically elutes as a distinct yellow band. In a reported separation, the compound was collected between 26-28 minutes.

  • Verification: Analyze the collected fractions using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity and identity of Liriodenine. The molecular weight of Liriodenine is 275.26 g/mol .[1]

Mandatory Visualizations

Signaling Pathway Diagram

Liriodenine_Apoptosis_Pathway Liriodenine-Induced Apoptotic Signaling Pathway cluster_extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Liriodenine Liriodenine p53 p53 Activation Liriodenine->p53 induces Bcl2 Bcl-2 (Anti-apoptotic) Inhibition p53->Bcl2 downregulates Bax Bax (Pro-apoptotic) Activation p53->Bax upregulates Mito_Perm Increased Mitochondrial Permeability Bcl2->Mito_Perm inhibits Bax->Mito_Perm promotes Casp9 Caspase-9 (Initiator) Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis PARP PARP Cleavage Casp3->PARP CytoC Cytochrome c Release Mito_Perm->CytoC CytoC->Casp9 activates Liriodenine_Isolation_Workflow General Workflow for Liriodenine Isolation & Purification cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis A Plant Material (Dried, Powdered) B Solvent Maceration (e.g., Methanol/NH4OH) A->B C Filtration & Concentration B->C D Acid-Base Partitioning C->D E Crude Alkaloid Extract D->E F Column Chromatography (e.g., Silica Gel or VLC) E->F Load G Semi-Purified Fractions F->G Elute H Preparative HPLC (Reverse-Phase C18) G->H I Pure Liriodenine H->I J Structural Elucidation (NMR, MS) I->J K Purity Check (Analytical HPLC) I->K

References

The Biosynthesis of Liriodenine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Liriodenine is a prominent member of the oxoaporphine class of alkaloids, a large group of benzylisoquinoline alkaloids (BIAs) with a wide range of documented pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its unique tetracyclic structure and potent bioactivity make it a molecule of significant interest for drug discovery and development. Understanding its biosynthesis in plants is crucial for harnessing this potential, enabling biotechnological production strategies, and discovering novel enzymatic tools for synthetic biology. This technical guide provides an in-depth overview of the Liriodenine biosynthetic pathway, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

The Core Biosynthetic Pathway of Liriodenine

The biosynthesis of Liriodenine is a multi-step enzymatic process originating from the primary metabolite L-tyrosine. The pathway is a branch of the well-characterized benzylisoquinoline alkaloid (BIA) metabolism, which is responsible for producing a vast array of over 2,500 specialized metabolites.[3] The pathway can be divided into three major stages: formation of the core BIA precursor (S)-norcoclaurine, elaboration of the key branchpoint intermediate (S)-reticuline, and the specific branch pathway leading to the aporphine and subsequent oxoaporphine skeleton.

Formation of the Benzylisoquinoline Core: (S)-Norcoclaurine

The pathway initiates with the conversion of L-tyrosine into two key precursors: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). The first committed step in BIA biosynthesis is the Pictet-Spengler condensation of these two molecules, a reaction catalyzed by the enzyme (S)-norcoclaurine synthase (NCS) . This enzymatic reaction is critical as it establishes the fundamental C1-(S) stereochemistry of the vast majority of BIAs.[4][5][6]

Elaboration of the Branchpoint Intermediate: (S)-Reticuline

Following the formation of (S)-norcoclaurine, a series of sequential hydroxylation and methylation reactions occur to produce the pivotal intermediate, (S)-reticuline. This molecule serves as the last common precursor for numerous BIA subclasses, including morphinans, protoberberines, and aporphines. The enzymatic steps are as follows:

  • 6-O-methylation: Catalyzed by Norcoclaurine 6-O-methyltransferase (6OMT) , forming (S)-coclaurine.

  • N-methylation: Catalyzed by Coclaurine N-methyltransferase (CNMT) , yielding (S)-N-methylcoclaurine.

  • 3'-hydroxylation: A cytochrome P450-dependent monooxygenase, N-methylcoclaurine 3'-hydroxylase (CYP80B) , introduces a hydroxyl group.

  • 4'-O-methylation: The final step to (S)-reticuline is catalyzed by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) .[3][7]

Formation of the Aporphine and Oxoaporphine Skeleton

The characteristic tetracyclic aporphine structure is formed from (S)-reticuline via an intramolecular C-C phenol coupling reaction. This oxidative cyclization is catalyzed by cytochrome P450 enzymes belonging to the CYP80A and CYP80G families .[8][9] This reaction forms an aporphine intermediate, such as bulbocapnine or corytuberine.[5]

The final stage in Liriodenine biosynthesis is the oxidation of the aporphine intermediate. This involves a dehydrogenation process that aromatizes the nitrogen-containing ring and introduces a ketone group at position C-7, resulting in the characteristic oxoaporphine scaffold of Liriodenine.[2] While the specific enzymes catalyzing this final oxidation in vivo have not been fully characterized, this transformation is a known reaction for aporphine alkaloids.[10]

Liriodenine Biosynthesis Pathway cluster_upstream Upstream BIA Pathway cluster_downstream Aporphine Branch Tyr L-Tyrosine Dopamine Dopamine Tyr->Dopamine HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) Tyr->HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine      NCS HPAA->Norcoclaurine Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT NMCoclaurine (S)-N-Methylcoclaurine Coclaurine->NMCoclaurine CNMT HMCoclaurine (S)-3'-Hydroxy- N-methylcoclaurine NMCoclaurine->HMCoclaurine CYP80B Reticuline (S)-Reticuline HMCoclaurine->Reticuline 4'OMT Aporphine Aporphine Intermediate Reticuline->Aporphine CYP80G Liriodenine Liriodenine Aporphine->Liriodenine Oxidation/ Dehydrogenation

Figure 1: Proposed biosynthetic pathway of Liriodenine from L-tyrosine.

Quantitative Analysis of Liriodenine Content

The accumulation of Liriodenine in plants is highly variable, depending on the species, tissue type, developmental stage, and environmental conditions. It is frequently found in members of the Annonaceae family.[1][11] Water stress, in particular, has been shown to significantly increase Liriodenine concentrations, especially in root tissues, suggesting a role in osmotic adjustment or defense.[12]

Plant SpeciesTissueConditionLiriodenine Concentration (µg/g dry weight)Reference
Annona lutescensRootsControl~200[12]
Annona lutescensRoots15 days water stress540.86[12]
Annona lutescensRoots25 days water stress1239.90[12]
Annona lutescensStemsControl~200[12]
Annona lutescensStems25 days water stress637.29[12]
Annona diversifoliaEmbryosEarly DevelopmentVariable, increases over time
Annona diversifoliaRadiclesEarly DevelopmentVariable, increases over time

Table 1: Quantitative data on Liriodenine concentrations in selected plant species.

Experimental Protocols

Elucidating a biosynthetic pathway requires a combination of techniques, from the extraction and quantification of metabolites to tracer studies and enzymatic assays. Below are representative protocols for key experiments in the study of Liriodenine biosynthesis.

Protocol 1: Acid-Base Extraction of Liriodenine from Plant Material

This protocol describes a standard method for the selective extraction of total alkaloids based on their basicity.

Materials:

  • Dried and powdered plant material (e.g., roots, stems).

  • Methanol (MeOH)

  • 10% Hydrochloric acid (HCl) or 5% Sulfuric Acid (H₂SO₄)

  • 25% Ammonium hydroxide (NH₄OH) or Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator, separatory funnel, filter paper.

Procedure:

  • Maceration: Macerate 10 g of dried, powdered plant material in 100 mL of methanol for 24-48 hours at room temperature.

  • Filtration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Acidification: Resuspend the crude extract in 50 mL of 10% HCl. This protonates the alkaloids, rendering them water-soluble.

  • Defatting: Extract the acidic aqueous solution twice with 50 mL of CH₂Cl₂ to remove non-polar, non-alkaloidal compounds (e.g., fats, chlorophyll). Discard the organic layer.

  • Basification: Carefully adjust the pH of the aqueous layer to pH 9-10 by dropwise addition of 25% NH₄OH. This deprotonates the alkaloid salts, converting them to their free-base form, which is soluble in organic solvents.

  • Extraction of Free Base: Extract the alkaline aqueous solution three times with 50 mL of CH₂Cl₂. The Liriodenine will move into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude total alkaloid extract containing Liriodenine.

Protocol 2: HPLC Quantification of Liriodenine

High-Performance Liquid Chromatography (HPLC) is the standard method for the accurate quantification of Liriodenine.

Materials & Equipment:

  • HPLC system with a Photodiode Array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile (ACN) and water (with 0.1% formic acid, optional).

  • Liriodenine analytical standard.

  • Crude alkaloid extract (from Protocol 1), dissolved in methanol.

  • Syringe filters (0.45 µm).

Procedure:

  • Standard Preparation: Prepare a stock solution of Liriodenine standard in methanol (e.g., 1 mg/mL). Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.

  • Sample Preparation: Dissolve a known weight of the crude alkaloid extract in methanol to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase.

    • Mobile Phase: A gradient elution is often used. For example, start with 80% Water / 20% ACN, and ramp to 20% Water / 80% ACN over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Liriodenine has characteristic UV absorbance maxima around 254 nm, 270 nm, and 310 nm. Monitor at 254 nm for quantification.[1]

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the standard solutions to create a calibration curve of peak area versus concentration.

    • Inject the sample extract.

    • Identify the Liriodenine peak in the sample chromatogram by comparing its retention time and UV spectrum with the analytical standard.

    • Quantify the amount of Liriodenine in the sample by interpolating its peak area on the calibration curve.

Protocol 3: Tracer Study Methodology for Pathway Elucidation

Tracer studies using isotopically labeled precursors are fundamental for defining biosynthetic pathways. This is a conceptual protocol for confirming the role of (S)-reticuline as a precursor to Liriodenine.

Procedure:

  • Precursor Synthesis: Synthesize or procure a labeled version of the presumed precursor, e.g., [¹³C]- or [¹⁴C]-labeled (S)-reticuline.

  • Precursor Feeding: Administer the labeled precursor to the plant system (e.g., cell suspension cultures, seedlings, or mature plants via root feeding or stem injection).

  • Incubation: Allow the plant to metabolize the labeled precursor for a defined period (e.g., 24, 48, 72 hours).

  • Extraction: Harvest the plant tissue and perform an alkaloid extraction as described in Protocol 1.

  • Analysis and Detection:

    • Separate the components of the alkaloid extract using HPLC (as in Protocol 2) or Thin Layer Chromatography (TLC).

    • Analyze the fractions corresponding to Liriodenine for the presence of the isotopic label using Liquid Scintillation Counting (for ¹⁴C) or Mass Spectrometry (for ¹³C).

    • Detection of the label within the Liriodenine molecule provides strong evidence that it is a downstream product of the fed precursor.

Experimental_Workflow cluster_extraction Protocol 1: Extraction cluster_quantification Protocol 2: Quantification Plant 1. Dried, Powdered Plant Material Macerate 2. Macerate in Methanol Plant->Macerate Acidify 3. Acidify (HCl) & Partition with CH2Cl2 Macerate->Acidify Basify 4. Basify (NH4OH) to pH 9-10 Acidify->Basify Extract 5. Extract with CH2Cl2 Basify->Extract Crude 6. Dry & Concentrate Extract->Crude Dissolve 7. Dissolve Crude Extract in Methanol Crude->Dissolve Crude Alkaloid Extract Filter 8. Syringe Filter (0.45 µm) Dissolve->Filter Inject 9. Inject into HPLC-PDA Filter->Inject Data 10. Quantify using Calibration Curve Inject->Data

Figure 2: Experimental workflow for the extraction and quantification of Liriodenine.

Conclusion and Future Perspectives

The biosynthetic pathway of Liriodenine from the primary metabolite L-tyrosine is well-established through the central benzylisoquinoline alkaloid intermediate (S)-reticuline. The formation of the aporphine core via oxidative coupling is a key branching step. While the general transformations are understood, significant opportunities for research remain. The definitive identification and characterization of the specific CYP450 enzyme(s) responsible for aporphine formation in Liriodenine-producing species, as well as the oxidoreductases involved in the final conversion to the oxoaporphine structure, are critical next steps. Elucidating these final enzymatic steps will complete our understanding of this important pathway and provide new biocatalytic tools for the sustainable production of Liriodenine and novel, structurally related compounds for drug development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Physical and Chemical Properties of Liriodenine Methiodide

This document provides a comprehensive overview of the physical and chemical properties, experimental protocols, and known biological activities of this compound. This guide is intended to serve as a technical resource for professionals in research and drug development.

Introduction

This compound is a quaternary ammonium salt derived from liriodenine, a naturally occurring oxoaporphine alkaloid.[1] Liriodenine itself is isolated from various plant species, notably from the heartwood of Liriodendron tulipifera L. The methylation of the tertiary amine in liriodenine to form the methiodide salt alters its physicochemical properties, such as increasing its hydrophilicity, which can impact its pharmacological profile.[1] this compound and its parent compound are known for a range of biological activities, including antibacterial, antifungal, and cytotoxic effects.[2][3][4][5]

Physical and Chemical Properties

The core physical and chemical characteristics of this compound are summarized below. For comparative context, properties of the parent alkaloid, liriodenine, are also included where available.

PropertyThis compoundLiriodenine (Parent Compound)
CAS Number 55974-07-7[2][6]475-75-2[7][8]
Molecular Formula C₁₈H₁₂INO₃[2][6]C₁₇H₉NO₃[8]
Molecular Weight 417.20 g/mol [2]275.26 g/mol [4][8]
IUPAC Name 7-methyl-8-oxo-8H-[2][7]dioxolo[4',5':4,5]benzo[1,2,3-de]benzo[g]quinolin-7-ium iodide[2]8H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-8-one
Appearance Not specified; parent compound is a yellow powder.[7]Yellow powder.[7]
Melting Point Not specified. Methiodides generally have high melting points.[1]287°C (synthetic).[7]
Solubility Soluble in DMSO.[2] As a salt, it is expected to be more hydrophilic than the parent amine.[1]Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[7] Highly soluble in methanol.[4]
Storage Conditions Short term (days to weeks): 0 - 4°C. Long term (months to years): -20°C.[2]Not specified.
Predicted pKa Not applicable (quaternary salt).2.67 ± 0.20[7]

Experimental Protocols

This section details methodologies for the synthesis, isolation, characterization, and biological evaluation relevant to this compound.

Synthesis of this compound from Liriodenine

This compound is synthesized via the methylation of its parent tertiary amine, liriodenine, using methyl iodide.[1]

Protocol:

  • Dissolution: Dissolve a known quantity of purified liriodenine in a suitable organic solvent (e.g., acetone or chloroform).

  • Reaction: Add an excess of methyl iodide (CH₃I) to the solution.

  • Incubation: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: As the quaternary salt forms, it will precipitate out of the solution due to its lower solubility in the organic solvent.

  • Isolation: Collect the precipitate by filtration.

  • Purification: Wash the collected solid with the solvent used for the reaction to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.

  • Drying: Dry the final product, this compound, under a vacuum.

Isolation and Purification of Liriodenine

Liriodenine is a natural product that can be extracted from plant material.

Protocol (Acid-Base Extraction):

  • Sample Preparation: Dry plant material (e.g., heartwood of Liriodendron tulipifera) to a constant mass and grind it into a fine powder.[9]

  • Extraction: Perform an acid-base extraction.[9]

    • Macerate the powdered plant material in an acidic solution (e.g., dilute HCl) to protonate and solubilize the alkaloids.

    • Filter the mixture to remove solid plant debris.

    • Basify the acidic aqueous extract with a base (e.g., NH₄OH) to a high pH. This deprotonates the alkaloids, causing them to become less water-soluble.

    • Perform a liquid-liquid extraction of the basified aqueous solution with an organic solvent like chloroform or dichloromethane to extract the free-base alkaloids.

  • Concentration: Evaporate the organic solvent under reduced pressure to yield a crude alkaloid extract.

  • Purification: Purify the crude extract using column chromatography or by recrystallization from a suitable solvent such as chloroform (CHCl₃) to obtain pure liriodenine.[7]

Spectroscopic Characterization

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

General Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (5-10 mg) of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 or 500 MHz).[10]

    • Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.[10]

  • UV-Visible (UV-Vis) Spectroscopy:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, chloroform).

    • Use a dual-beam UV-Vis spectrophotometer to measure the absorbance of the solution from approximately 200 to 800 nm.[10]

    • Record the wavelengths of maximum absorbance (λₘₐₓ).

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum using an FT-IR spectrometer.

    • The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

    • Identify characteristic absorption bands for functional groups present in the molecule.

Biological Assay: Induction of Apoptosis in Cancer Cells

The parent compound, liriodenine, has been shown to induce apoptosis in cancer cell lines.[11][12] A similar protocol can be adapted to evaluate the cytotoxic activity of this compound.

Protocol (using CAOV-3 ovarian cancer cells as an example): [12]

  • Cell Culture: Culture CAOV-3 cells in appropriate media and conditions.

  • Treatment: Seed the cells in plates and treat them with varying concentrations of the test compound (this compound) for specific time intervals (e.g., 24, 48, 72 hours).

  • Cell Viability Assay: Determine the cytotoxicity (e.g., IC₅₀ value) using an MTT or similar cell viability assay.

  • Apoptosis Detection (Annexin V Staining):

    • Harvest the treated cells.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer to quantify early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cells.[12]

  • Caspase Activity Assay:

    • Prepare cell lysates from treated cells.

    • Measure the activity of key executioner caspases (e.g., caspase-3) and initiator caspases (e.g., caspase-9 for the intrinsic pathway) using colorimetric or fluorometric assay kits.[11][12]

Mechanism of Action and Signaling Pathways

While specific signaling studies on this compound are limited, the mechanism of its parent compound, liriodenine, provides a strong basis for investigation. Liriodenine has been shown to exert its anticancer effects by inducing apoptosis through the mitochondrial (intrinsic) signaling pathway and by causing cell cycle arrest.[5][11][12] It also acts as an antagonist of the insect GABA receptor.[13]

Workflow for Isolation and Synthesis

The following diagram illustrates the general workflow from natural source to the final synthetic product.

G cluster_0 Isolation of Liriodenine cluster_1 Synthesis of this compound Plant Plant Material (e.g., Liriodendron tulipifera) Grind Grinding Plant->Grind Extract Acid-Base Extraction Grind->Extract Crude Crude Alkaloid Extract Extract->Crude Purify Purification (Chromatography/ Recrystallization) Crude->Purify Lirio Pure Liriodenine Purify->Lirio Methylation Methylation Reaction (+ Methyl Iodide) Lirio->Methylation Precipitate Precipitation & Filtration Methylation->Precipitate Final This compound Precipitate->Final

Caption: General workflow for the isolation of liriodenine and subsequent synthesis of this compound.

Liriodenine-Induced Mitochondrial Apoptosis Pathway

The diagram below outlines the key events in the intrinsic apoptosis pathway initiated by the parent compound, liriodenine, in cancer cells.[11][12]

G Liriodenine Liriodenine Bax Bax (Pro-apoptotic) Overexpression Liriodenine->Bax Bcl2 Bcl-2 (Anti-apoptotic) Suppression Liriodenine->Bcl2 Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bax->Mito + Bcl2->Mito - Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Liriodenine induces apoptosis via the intrinsic mitochondrial pathway in cancer cells.

References

Liriodenine Methiodide: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Liriodenine Methiodide, a quaternary ammonium salt derived from the naturally occurring aporphine alkaloid, Liriodenine. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and potential biological activities of this compound. While extensive research has been conducted on its parent compound, Liriodenine, this guide focuses on the available data for this compound and presents related information for Liriodenine to facilitate further investigation.

Core Compound Specifications

A clear distinction between Liriodenine and its methiodide derivative is crucial for research and development. The fundamental chemical and physical properties are summarized below.

PropertyThis compoundLiriodenine (Free Base)
CAS Number 55974-07-7475-75-2
Molecular Formula C₁₈H₁₂INO₃C₁₇H₉NO₃
Molecular Weight 417.20 g/mol 275.26 g/mol
IUPAC Name 7-methyl-8-oxo-8H-[1][2]dioxolo[4',5':4,5]benzo[1,2,3-de]benzo[g]quinolin-7-ium iodide8H-[1][2]dioxolo[4',5':4,5]benzo[1,2,3-de]benzo[g]quinolin-8-one

Biological Activity and Potential Mechanisms of Action

Liriodenine, the parent compound of this compound, has demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects.[2] It is important to note that while this compound is prepared from Liriodenine, their biological activities may not be identical due to structural and chemical differences. A notable chemical distinction is the novel N-demethylation reaction that occurs when this compound is treated with alumina.[3]

Antifungal and Antibacterial Activity of Liriodenine

Liriodenine has been evaluated for its efficacy against various microorganisms.[3] Experimental protocols to determine its antimicrobial properties often involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A common method for determining the MIC of an antimicrobial agent is the broth microdilution method.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of Liriodenine in culture medium C Inoculate each dilution with the microorganism A->C B Prepare standardized inoculum of microorganism B->C D Incubate at appropriate temperature and time C->D E Observe for visible growth D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: Workflow for MIC Determination.

Studies on Liriodenine have demonstrated its fungicidal activity, causing significant alterations to fungal cells, including cytoplasmic and organelle damage.[4][5]

Anticancer Activity of Liriodenine

Liriodenine has shown promising anticancer properties in various cancer cell lines.[1] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest.

Signaling Pathways in Liriodenine-Induced Apoptosis

The anticancer effects of Liriodenine are often mediated through the intrinsic apoptotic pathway, which involves the mitochondria.[6] This pathway is characterized by the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, a family of proteases that execute apoptosis.[7][8] Furthermore, the tumor suppressor protein p53 has been identified as a key player in Liriodenine-induced apoptosis in several cancer cell lines.[2][9]

G cluster_stimulus Stimulus cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Liriodenine Liriodenine p53 p53 Upregulation Liriodenine->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Permeability Increase Bax->Mitochondria Bcl2->Mitochondria Inhibits Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Liriodenine-Induced Apoptotic Pathway.

Experimental Protocol: Analysis of Apoptosis via Flow Cytometry

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptosis.

G cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis A Treat cells with Liriodenine B Incubate for a defined period A->B C Harvest and wash cells B->C D Stain with Annexin V-FITC and PI C->D E Acquire data using a flow cytometer D->E F Analyze quadrants to quantify apoptotic cells E->F

Caption: Apoptosis Analysis Workflow.

Future Directions

While the existing body of research on Liriodenine provides a strong foundation, dedicated studies on this compound are essential. Future research should focus on:

  • Directly assessing the antibacterial, antifungal, and anticancer activities of this compound.

  • Elucidating the specific signaling pathways modulated by this compound.

  • Investigating the impact of the quaternary ammonium group on the compound's bioavailability, solubility, and overall pharmacological profile.

This technical guide serves as a starting point for researchers to explore the potential of this compound. The provided data on its parent compound, Liriodenine, offers valuable insights and established methodologies that can be adapted for the study of this promising derivative.

References

An In-Depth Technical Guide on the Early Research of the Biological Activity of Liriodenine Methiodide

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Extensive research for early studies on the biological activity of Liriodenine methiodide has revealed a significant scarcity of available data. The majority of published literature focuses extensively on its parent compound, Liriodenine. While this compound is mentioned in early publications, particularly concerning its antimicrobial properties, detailed quantitative data, comprehensive experimental protocols, and elucidated signaling pathways are not readily accessible in the public domain.

This guide summarizes the limited available information on this compound and, to provide a more comprehensive understanding of the potential activities of its class, includes relevant data on the closely related and well-researched parent alkaloid, Liriodenine.

Introduction to Liriodenine and this compound

Liriodenine is a naturally occurring oxoaporphine alkaloid found in various plant families, including Annonaceae and Magnoliaceae. It has been the subject of considerable research due to its wide range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. This compound is a quaternary ammonium salt of Liriodenine, prepared from the parent compound. The addition of a methyl group to the nitrogen atom is a common chemical modification aimed at altering the solubility and bioavailability of a compound, which can, in turn, influence its biological activity.

Early Research on the Antimicrobial Activity of this compound

The earliest and most direct references to the biological activity of this compound are in the context of its antimicrobial effects.

Quantitative Data

Regrettably, specific quantitative data such as Minimum Inhibitory Concentrations (MICs) or zone of inhibition measurements for this compound from early research could not be retrieved from the available literature. An early study from 1980 evaluated Liriodenine and its derivatives, including this compound, for antibacterial and antifungal activity, but the detailed results of these evaluations are not present in the accessible abstracts.

To offer a point of comparison, the antimicrobial activities of the parent compound, Liriodenine , are well-documented.

Table 1: Summary of Antimicrobial Activity of Liriodenine

MicroorganismActivity MetricResultReference
Staphylococcus aureusMICNot specified[1]
Mycobacterium smegmatisMICNot specified[1]
Candida albicansMICNot specified[1]
Aspergillus nigerMICNot specified[1]

Note: The referenced literature confirms antimicrobial activity but does not provide specific MIC values in the abstracts.

Experimental Protocols

The standard methodologies for assessing antimicrobial activity during the period of early research on these compounds would have included the following:

Agar Disc Diffusion Method:

  • A petri dish containing an agar medium is uniformly inoculated with the test microorganism.

  • A sterile paper disc impregnated with the test compound (this compound) at a known concentration is placed on the agar surface.

  • The plate is incubated under conditions suitable for the growth of the microorganism.

  • The diameter of the zone of inhibition (the area around the disc where microbial growth is prevented) is measured to determine the antimicrobial activity.

Broth Dilution Method:

  • A series of tubes containing a liquid growth medium are prepared with decreasing concentrations of the test compound.

  • Each tube is inoculated with a standardized suspension of the test microorganism.

  • The tubes are incubated, and the Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents visible growth of the microorganism.

Inferred Biological Activities and Signaling Pathways from Liriodenine Research

Given the structural similarity, the biological activities of Liriodenine can provide insights into the potential, yet unconfirmed, activities of this compound. Liriodenine is known to exert its effects through various mechanisms, primarily in the realm of cancer biology.

Anticancer Activity of Liriodenine

Liriodenine has demonstrated cytotoxic effects against a range of cancer cell lines. Its proposed mechanisms of action include the inhibition of topoisomerase II, cell cycle arrest, and the induction of apoptosis.

Workflow for Assessing Cytotoxicity of Liriodenine

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CancerCells Cancer Cell Lines (e.g., HeLa, MCF-7) Culture Cell Culture and Seeding CancerCells->Culture LiriodenineSol Liriodenine Stock Solution (in DMSO) Treatment Treatment with Liriodenine (various concentrations) LiriodenineSol->Treatment Culture->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation MTT MTT Assay (Cell Viability) Incubation->MTT FlowCyto Flow Cytometry (Cell Cycle Analysis, Apoptosis) Incubation->FlowCyto WesternBlot Western Blot (Protein Expression) Incubation->WesternBlot

Caption: A generalized workflow for evaluating the in vitro anticancer activity of Liriodenine.

Signaling Pathways Modulated by Liriodenine

Research on Liriodenine has implicated its involvement in key signaling pathways related to cell survival and death.

Apoptosis Induction Pathway by Liriodenine

G cluster_pathway Mitochondrial Apoptosis Pathway Liriodenine Liriodenine Bcl2 Bcl-2 (Anti-apoptotic) Liriodenine->Bcl2 inhibits Bax Bax (Pro-apoptotic) Liriodenine->Bax activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytoC Cytochrome c Mito->CytoC release Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: The proposed mitochondrial (intrinsic) pathway of apoptosis induced by Liriodenine.

Conclusion

While the specific biological activities of this compound were a subject of early scientific inquiry, detailed research, particularly with quantitative data and mechanistic insights, remains elusive in readily available literature. The focus of the scientific community has been predominantly on the parent compound, Liriodenine. The extensive body of work on Liriodenine suggests that its methiodide derivative could possess similar antimicrobial and cytotoxic properties, although this would require empirical validation. Future research is warranted to fully characterize the pharmacological profile of this compound and to determine if the chemical modification from the parent alkaloid confers any advantageous therapeutic properties.

References

Liriodenine Methiodide: A Technical Guide on its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liriodenine is a naturally occurring oxoaporphine alkaloid first isolated from Liriodendron tulipifera and found in various plant families, including Annonaceae, Magnoliaceae, and Menispermaceae.[1] It has demonstrated a wide range of biological activities, including anticancer, antimicrobial, and cardiovascular effects.[1] Liriodenine methiodide is a quaternary ammonium salt derived from liriodenine.[2] While much of the existing research has focused on liriodenine, the findings provide a strong foundation for exploring the therapeutic potential of its methiodide derivative. This document synthesizes the current knowledge on liriodenine and this compound, focusing on their mechanisms of action, experimental data, and potential as therapeutic agents.

Therapeutic Potential

The therapeutic potential of liriodenine, and by extension this compound, spans several key areas, most notably in oncology and infectious diseases.

Anticancer Activity of Liriodenine

Liriodenine has shown significant cytotoxic effects against a variety of cancer cell lines.[1] Its anticancer activity is attributed to several mechanisms, including the inhibition of topoisomerase II, induction of cell cycle arrest, and initiation of apoptosis.[1]

  • Human Laryngocarcinoma (HEp-2): Liriodenine induces apoptosis and inhibits cell migration in HEp-2 cells.[3][4] In vivo studies using HEp-2-implanted nude mice also showed that liriodenine administration inhibited tumor growth.[3][4]

  • Human Ovarian Cancer (CAOV-3): It inhibits the proliferation of CAOV-3 cells by inducing apoptosis through the mitochondrial signaling pathway and causing S-phase cell cycle arrest.[5][6][7]

  • Human Breast Cancer (MCF-7): In MCF-7 cells, liriodenine decreases cellular viability and induces apoptosis by upregulating p53 expression and activating caspase-3.[8] It also suppresses the expression of Bcl-2 and cyclin D1.[8]

  • Human Hepatoma (Hep G2 and SK-Hep-1): Liriodenine inhibits the proliferation of these cell lines by blocking the cell cycle at the G1-S transition in a dose-dependent manner.[1][9] This effect is linked to increased intracellular nitric oxide (NO) levels and subsequent activation of p53.[1][9]

  • Human Lung Adenocarcinoma (A549): In A549 cells, liriodenine blocks the cell cycle at the G2/M phase.[1]

Antimicrobial Activity

Liriodenine and its derivatives have demonstrated both antibacterial and antifungal properties.[1][2]

  • Antifungal Activity: Both liriodenine and this compound have shown efficacy in a mouse model of disseminated candidiasis caused by Candida albicans.[10] Intravenous administration of this compound resulted in a significant reduction in the colony-forming units (CFU) recovered from kidney tissue.[10]

  • Antibacterial Activity: Liriodenine has been evaluated for its activity against various bacteria, including Streptococcus, Staphylococcus, Bacillus, and Escherichia species.[1]

Cardiovascular Effects of Liriodenine

Electrophysiological studies on isolated rat heart muscle strips have shown that liriodenine can block Na+ and K+ channels, prolong the action potential, and potentially suppress ventricular arrhythmia, suggesting its potential as an antiarrhythmic agent.[1]

Mechanisms of Action

The therapeutic effects of liriodenine are underpinned by its ability to modulate several key cellular processes.

Topoisomerase II Inhibition

Liriodenine is a potent inhibitor of topoisomerase II, an essential enzyme for DNA replication and the separation of daughter chromosomes in eukaryotic cells.[1][11] In SV40-infected CV-1 cells, treatment with liriodenine resulted in the formation of highly catenated daughter chromosomes, a hallmark of topoisomerase II inhibition.[11] It is suggested that the planarity of the oxoaporphine structure contributes to its potent inhibitory activity.[12]

Induction of Apoptosis

A primary mechanism of liriodenine's anticancer effect is the induction of apoptosis. This process is initiated through multiple signaling pathways.

  • Mitochondrial (Intrinsic) Pathway: In ovarian cancer cells, liriodenine activates the intrinsic apoptotic pathway.[6][7][13] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[5][7] This shift leads to a decrease in mitochondrial membrane potential, the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-9 and the executioner caspase-3.[1][7][13]

  • p53 Upregulation: Liriodenine has been shown to increase the expression of the tumor suppressor protein p53 in several cancer cell lines, including human hepatoma, laryngocarcinoma, and breast cancer cells.[3][8][9] The upregulation of p53 is a critical event that can trigger both cell cycle arrest and apoptosis.[3] In hepatoma cells, this p53 activation is mediated by nitric oxide (NO).[9]

Liriodenine_Apoptosis_Pathway Liriodenine Liriodenine NO Nitric Oxide (NO) Production Liriodenine->NO p53 ↑ p53 Expression Liriodenine->p53  (Direct/Other pathways)   NO->p53 Bcl2 ↓ Bcl-2 Expression p53->Bcl2 Bax ↑ Bax Expression p53->Bax Mito Mitochondrial Disruption (↓ ΔΨm, ↑ Cytochrome c release) Bcl2->Mito Inhibits Bax->Mito Promotes Casp9 ↑ Caspase-9 Activation Mito->Casp9 Casp3 ↑ Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for Liriodenine-induced apoptosis.

Cell Cycle Arrest

Liriodenine can halt the progression of the cell cycle at different phases, depending on the cell type.

  • G1/S Arrest: In Hep G2 and SK-Hep-1 hepatoma cells, liriodenine blocks the transition from the G1 to the S phase.[1][9]

  • S Phase Arrest: In CAOV-3 ovarian cancer cells, treatment with liriodenine leads to an accumulation of cells in the S phase.[5][7]

  • G2/M Arrest: In A549 lung cancer cells, liriodenine blocks the cell cycle in the G2/M phase by inhibiting the activity of the Cyclin B1/CDK1 complex.[1]

Quantitative Data

The following tables summarize the quantitative data available for the activity of liriodenine against various cancer cell lines.

Cell LineCancer TypeAssayEndpointValueReference
HEp-2LaryngocarcinomaMTTIC₅₀2.332 µM (at 24h)[3]
CAOV-3Ovarian CancerMTTIC₅₀37.3 µM (at 24h)[5][7]
Periplaneta americana neuronsInsect (GABA receptor)Patch ClampIC₅₀~1 µM[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the study of liriodenine.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., HEp-2, CAOV-3) are seeded into 96-well plates at a specified density (e.g., 5x10³ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of liriodenine or a vehicle control for a defined period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for several hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection (Annexin V-FITC Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Culture and Treatment: Cells are cultured and treated with liriodenine as described above.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[1]

Caspase Activity Assay

This assay quantifies the activity of key apoptotic enzymes, caspases 3 and 9.

  • Cell Lysis: After treatment with liriodenine, cells are lysed to release their contents.

  • Substrate Addition: The cell lysate is incubated with a specific luminogenic substrate for the caspase of interest (e.g., a substrate for caspase-3 or caspase-9).

  • Luminescence Measurement: The cleavage of the substrate by the active caspase produces a luminescent signal, which is measured by a luminometer.[13] The intensity of the signal is proportional to the caspase activity.

Experimental_Workflow cluster_prep Preparation cluster_assays Analysis cluster_endpoints Endpoints Start Seed Cells in Culture Plates Treat Treat with Liriodenine/ This compound Start->Treat Incubate Incubate for Defined Time Period Treat->Incubate MTT Cell Viability Assay (MTT) Incubate->MTT Annexin Apoptosis Assay (Annexin V / PI Staining) Incubate->Annexin Cycle Cell Cycle Analysis (PI Staining) Incubate->Cycle Caspase Caspase Activity Assay Incubate->Caspase Result_MTT Determine IC₅₀ MTT->Result_MTT Result_Annexin Quantify Apoptotic Cells Annexin->Result_Annexin Result_Cycle Determine Cell Cycle Phase Distribution Cycle->Result_Cycle Result_Caspase Measure Caspase-3/9 Activation Caspase->Result_Caspase

Caption: General experimental workflow for in vitro analysis.

Conclusion and Future Directions

The available evidence strongly supports the therapeutic potential of the oxoaporphine alkaloid liriodenine, particularly as an anticancer agent. Its multifaceted mechanism of action, involving topoisomerase II inhibition, p53-mediated apoptosis, and cell cycle arrest, makes it a compelling candidate for further development.

Crucially, the demonstrated in vivo antifungal efficacy of this compound highlights the potential of this specific derivative.[10] However, there is a clear gap in the literature regarding the detailed anticancer and mechanistic studies of this compound itself. Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of the cytotoxicity and mechanisms of action of liriodenine and this compound across a broad panel of cancer cell lines.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its suitability as a drug candidate.

  • In Vivo Anticancer Efficacy: Testing the anticancer activity of this compound in various preclinical animal models of cancer.

  • Formulation Development: Investigating novel formulation strategies to enhance the solubility, stability, and bioavailability of this compound.

By addressing these research questions, the full therapeutic potential of this compound can be elucidated, paving the way for its potential clinical application in oncology and infectious diseases.

References

A Technical Guide to Aporphine Alkaloids and Their Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aporphine alkaloids represent a significant class of isoquinoline alkaloids characterized by a tetracyclic aromatic core.[1][2] Found widely in the plant kingdom, these compounds have garnered substantial interest from the scientific community due to their diverse and potent pharmacological activities.[1][3] This guide provides an in-depth review of their biological effects, quantitative data on their activity, a key signaling pathway they modulate, and a standard experimental protocol for cytotoxicity assessment.

Core Biological Activities

Aporphine alkaloids exhibit a broad spectrum of biological activities, making them promising candidates for drug development. These activities include anticancer, antioxidant, antiviral, and neuroprotective effects.

  • Anticancer Activity: Many aporphine alkaloids demonstrate strong cytotoxic effects against various cancer cell lines.[1][3] Liriodenine, for instance, shows cytotoxicity against human lung, gastric, liver, colon, and ovarian carcinoma cell lines.[1] Their mechanisms often involve inducing apoptosis and inhibiting topoisomerase II.[1]

  • Neuropharmacological Effects: A significant number of aporphines interact with central nervous system receptors, particularly dopamine and serotonin receptors.[4][5] Depending on their specific structure, they can act as agonists or antagonists. For example, (R)-Apomorphine is a dopamine D1 agonist, while (S)-Bulbocapnine is a D1 antagonist.[6] This interaction makes them potential candidates for treating neurological and psychiatric disorders.[4]

  • Antioxidant Properties: Alkaloids like Boldine are potent natural antioxidants.[7][8] They protect against oxidative stress by scavenging reactive oxygen species (ROS), inhibiting lipid peroxidation, and modulating cellular antioxidant defense mechanisms.[7][9] This activity is implicated in their protective effects against chronic diseases like hypertension and diabetes.[7][8]

  • Antiviral and Antimicrobial Activities: Certain aporphine alkaloids have shown efficacy against viruses and microbes.[1][10] Studies have demonstrated the antipoliovirus activity of compounds like (+)-glaucine and (+)-isoboldine.[10]

Data Presentation: Cytotoxic Activity

The cytotoxic potential of aporphine alkaloids is a key area of investigation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

Table 1: IC50 Values of Selected Aporphine Alkaloids Against Human Cancer Cell Lines

Alkaloid Cell Line Cancer Type IC50 (µM) Reference
Liriodenine A-549 Lung Carcinoma 18.2 µg/mL [11]
Liriodenine HeLa Cervical Cancer 12.0 µg/mL [11]
Norushinsunine A-549 Lung Carcinoma 8.8 µg/mL [11]
Norushinsunine K-562 Myeloid Leukemia 7.4 µg/mL [11]
Norushinsunine HeLa Cervical Cancer 7.6 µg/mL [11]
7-Hydroxydehydronuciferine AGS Gastric Adenocarcinoma 62.9 µM
7-Hydroxydehydronuciferine DU-145 Prostate Carcinoma 80.8 µM
Boldine Kasumi-1 Myeloblastic Leukemia 46 µM
Boldine K-562 Myeloid Leukemia 145 µM

Note: Values from reference[11] were reported in µg/mL and are presented as such.

Signaling Pathway Visualization

Aporphine alkaloids can exert their effects by modulating complex cellular signaling pathways. Boldine, for example, demonstrates potent anticancer effects in human oral carcinoma cells by inducing oxidative stress and apoptosis through the inhibition of the Notch signaling pathway.[12][13] The diagram below illustrates this proposed mechanism.

G cluster_cell Oral Carcinoma Cell Boldine Boldine ROS ↑ Reactive Oxygen Species (ROS) Boldine->ROS Notch Notch Signaling (Notch1, Hes1, Hey1) Boldine->Notch Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax (Pro-apoptotic) Mito->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Notch->Bcl2 Normally promotes Apoptosis Apoptosis Bcl2->Apoptosis Caspases ↑ Caspases (Caspase-3, -9) Bax->Caspases Caspases->Apoptosis

Anticancer mechanism of Boldine via Notch signaling inhibition.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[15][16]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in phosphate-buffered saline (PBS).[14]

  • Cell culture medium (serum-free for incubation step).[14][16]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[16]

  • 96-well plates.[17]

  • Test compound (Aporphine alkaloid) dissolved in an appropriate solvent (e.g., DMSO).

  • Microplate reader (absorbance at 570-590 nm).[14]

Procedure for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the aporphine alkaloid in culture medium. Remove the existing medium from the wells and add the compound-containing medium. Include untreated (vehicle control) and blank (medium only) wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Incubation: After treatment, carefully aspirate the medium. Wash the cells with 100 µL of PBS.[17] Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[15][16]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, protected from light, allowing viable cells to reduce the MTT to formazan crystals.[16]

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals at the bottom of the wells.[16] Add 100-150 µL of the solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.[16]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Read the absorbance at 570 nm (with a reference wavelength of ~630 nm if desired) within 1 hour.[14]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells. The IC50 value can be calculated from the dose-response curve.

This guide provides a foundational overview of the rich pharmacology of aporphine alkaloids. Their diverse structures and biological activities continue to make them a fertile ground for the discovery and development of new therapeutic agents.

References

Methodological & Application

Synthesis of Liriodenine methiodide from Liriodenine protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Liriodenine, a naturally occurring aporphine alkaloid, has garnered significant interest in the scientific community due to its diverse biological activities, including antimicrobial and anticancer properties. To further investigate its therapeutic potential and structure-activity relationships, derivatives of Liriodenine are often synthesized. Liriodenine methiodide, a quaternary ammonium salt of Liriodenine, is one such derivative that has been evaluated for its biological activities.[1][2] This document provides a detailed protocol for the synthesis of this compound from Liriodenine via N-methylation using methyl iodide.

Materials and Methods

The synthesis of this compound is achieved through the quaternization of the nitrogen atom in the Liriodenine structure using an excess of methyl iodide. This reaction is a classic example of an SN2 reaction, where the lone pair of electrons on the nitrogen atom of Liriodenine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide ion serves as the leaving group.

Experimental Protocol

1. Reagents and Materials:

  • Liriodenine

  • Methyl iodide (Iodomethane)[3]

  • Anhydrous acetone (or a similar inert solvent such as Dimethylformamide)

  • Dichloromethane

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

  • Glassware for recrystallization

2. Reaction Procedure:

  • In a clean, dry round-bottom flask, dissolve Liriodenine in a minimal amount of anhydrous acetone.

  • To this solution, add a molar excess of methyl iodide (typically 3-5 equivalents).

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the Liriodenine spot. Gentle heating under reflux may be applied to accelerate the reaction if necessary.

  • As the reaction proceeds, the product, this compound, may precipitate out of the solution as a solid.

  • Upon completion of the reaction, the mixture is cooled to room temperature.

3. Isolation and Purification:

  • The precipitated product is collected by vacuum filtration.

  • The collected solid is washed with cold acetone to remove any unreacted starting materials and impurities.

  • For further purification, the crude product can be recrystallized from a suitable solvent system, such as a mixture of dichloromethane and methanol.

  • The purified crystals of this compound are dried under vacuum.

4. Characterization: The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including:

  • Melting Point Determination: To check for the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the addition of the methyl group to the nitrogen atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.[2]

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Quantitative Data

ParameterLiriodenine (Starting Material)This compound (Product)Reference
Molecular Formula C₁₇H₉NO₃C₁₈H₁₂INO₃[2]
Molecular Weight 275.25 g/mol 417.20 g/mol [2]
Appearance Yellow crystalline solid-
Melting Point 282 °C-
Yield --

Experimental Workflow Diagram

Synthesis_Workflow Start Start Dissolve Dissolve Liriodenine in Anhydrous Acetone Start->Dissolve Add_MeI Add Excess Methyl Iodide Dissolve->Add_MeI React Stir at Room Temperature (Monitor by TLC) Add_MeI->React Precipitate Precipitation of This compound React->Precipitate Filter Filter and Wash with Cold Acetone Precipitate->Filter Recrystallize Recrystallize from DCM/Methanol Filter->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Characterize Characterize Product (NMR, MS, IR, MP) Dry->Characterize End End Characterize->End

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Illustrative)

While this is a chemical synthesis and not a biological signaling pathway, a reaction diagram can be represented to illustrate the chemical transformation.

Reaction_Pathway Liriodenine Liriodenine (C₁₇H₉NO₃) Reaction_Step N-Methylation (SN2 Reaction) Liriodenine->Reaction_Step Methyl_Iodide Methyl Iodide (CH₃I) Methyl_Iodide->Reaction_Step Product This compound (C₁₈H₁₂INO₃) Reaction_Step->Product

Caption: Chemical transformation of Liriodenine to this compound.

The protocol described provides a straightforward and efficient method for the synthesis of this compound from Liriodenine. This synthetic route allows for the production of this derivative for further biological evaluation and drug development studies. The characterization of the final product is crucial to ensure its purity and confirm the successful methylation.

References

Application Notes and Protocols for MTT Assay of Liriodenine Methiodide in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct experimental data is available for the cytotoxicity and specific signaling pathways of Liriodenine methiodide in breast cancer cell lines. The following application notes and protocols are primarily based on published data for Liriodenine , a closely related parent compound. Researchers should consider this as a starting point and optimize the protocols for their specific experimental conditions with this compound.

Introduction

Liriodenine is a natural aporphine alkaloid found in various plant species and has demonstrated a range of biological activities, including anticancer properties.[1] Its potential as a therapeutic agent against breast cancer is an active area of research. This document provides a detailed protocol for assessing the cytotoxicity of Liriodenine and its derivatives, such as this compound, against breast cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method used to measure cellular metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.[2] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[2]

Data Presentation

The following table summarizes the available quantitative data on the cytotoxic effects of Liriodenine on various cancer cell lines. Data for this compound is currently limited in the public domain.

CompoundCell LineAssayIncubation TimeIC50 ValueReference
LiriodenineMCF-7 (Breast Cancer)MTT48 h10 µM (significantly decreased viability)[3]
LiriodenineMCF-7 (Breast Cancer)MTTNot Specified33.31 µM[4]
LiriodenineCAOV-3 (Ovarian Cancer)MTT24 h37.3 ± 1.06 µM[5]
LiriodenineCAOV-3 (Ovarian Cancer)MTT48 h26.3 ± 0.07 µM[5]
LiriodenineCAOV-3 (Ovarian Cancer)MTT72 h23.1 ± 1.62 µM[5]
LiriodenineSKOV-3 (Ovarian Cancer)MTT24 h68.0 ± 1.56 µM[5]
LiriodenineSKOV-3 (Ovarian Cancer)MTT48 h61.1 ± 3.09 µM[5]
LiriodenineSKOV-3 (Ovarian Cancer)MTT72 h46.5 ± 1.55 µM[5]

Experimental Protocols

MTT Assay Protocol for Breast Cancer Cell Lines (MCF-7, MDA-MB-231, T-47D)

This protocol is a general guideline and should be optimized for each specific cell line and experimental setup.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T-47D)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (or Liriodenine) stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the breast cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a medium-only blank.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.[6]

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate the plate for an additional 3-4 hours at 37°C.[5] During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]

    • Use a reference wavelength of 630 nm to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow A 1. Cell Seeding (Breast Cancer Cell Lines in 96-well plate) B 2. Incubation (24h, 37°C, 5% CO2) A->B C 3. Treatment (Add this compound dilutions) B->C D 4. Incubation (24h, 48h, or 72h) C->D E 5. Add MTT Reagent D->E F 6. Incubation (3-4h, 37°C) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Measure Absorbance (570nm) G->H I 9. Data Analysis (Calculate % Viability and IC50) H->I

Caption: Workflow for determining the cytotoxicity of this compound.

Proposed Signaling Pathway of Liriodenine in Breast Cancer Cells

Note: This pathway is based on studies of Liriodenine, and its applicability to this compound requires experimental verification.

Liriodenine_Signaling_Pathway Proposed Signaling Pathway of Liriodenine in Breast Cancer Cells cluster_cell Breast Cancer Cell Liriodenine Liriodenine p53 p53 (Tumor Suppressor) Liriodenine->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Liriodenine->Bcl2 Inhibits CyclinD1 Cyclin D1 (Cell Cycle Progression) Liriodenine->CyclinD1 Inhibits VEGF VEGF (Angiogenesis) Liriodenine->VEGF Inhibits Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis Induces Caspase3 Caspase-3 (Executioner Caspase) Bcl2->Caspase3 Inhibits Caspase3->Apoptosis Executes

Caption: Liriodenine's proposed mechanism of inducing apoptosis in breast cancer cells.

References

Liriodenine's Impact on Apoptosis Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Liriodenine, an aporphine alkaloid found in various plant species, has demonstrated significant anti-tumor properties by inducing apoptosis in a range of cancer cell lines.[1][2][3] This document provides a comprehensive overview of the apoptotic pathways modulated by Liriodenine, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades. While the primary focus of existing research is on Liriodenine, this information serves as a crucial foundation for investigating the therapeutic potential of its derivatives, including Liriodenine methiodide.

Data Presentation

The pro-apoptotic effects of Liriodenine have been quantified across various cancer cell lines, demonstrating its potential as a broad-spectrum anti-cancer agent.

Table 1: Cytotoxicity of Liriodenine in Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Citation
HEp-2Laryngocarcinoma2.33224[1]
CAOV-3Ovarian Cancer37.324[4][5][6]
CAOV-3Ovarian Cancer26.348[4][5]
CAOV-3Ovarian Cancer23.172[4][5]
SKOV-3Ovarian Cancer68.024[5]
SKOV-3Ovarian Cancer61.148[5]
SKOV-3Ovarian Cancer46.572[5]

Table 2: Effect of Liriodenine on Apoptotic Cell Population in CAOV-3 Ovarian Cancer Cells

Treatment Time (hours)Percentage of Early Apoptotic Cells (Annexin V-FITC Positive)Citation
2422.0%[5]
4830.1%[5]
7236.6%[5]

Table 3: Modulation of Key Apoptotic Proteins by Liriodenine

Cell LineProteinEffect of Liriodenine TreatmentCitation
HEp-2p53Upregulation[1]
HEp-2Bcl-2Downregulation[1]
HEp-2Cleaved Caspase-3Upregulation[1]
MCF-7p53Upregulation[7]
MCF-7Bcl-2Downregulation[7]
MCF-7Cyclin D1Downregulation[7]
MCF-7VEGFDownregulation[7]
CAOV-3BaxUpregulation[4][5][6]
CAOV-3Bcl-2Downregulation[4][5][6]
CAOV-3SurvivinDownregulation[4][5][6]
A549Cyclin D1Downregulation[8]
A549Cyclin B1Upregulation[8]

Signaling Pathways

Liriodenine induces apoptosis primarily through the intrinsic (mitochondrial) and p53-mediated pathways.

p53-Mediated Apoptotic Pathway

Liriodenine has been shown to upregulate the expression of the tumor suppressor protein p53.[1][3][7] Activated p53 can then transcriptionally activate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the activation of executioner caspases like caspase-3 and subsequent apoptosis.[1][7]

p53_pathway Liriodenine Liriodenine p53 p53 Liriodenine->p53 Bcl2 Bcl-2 p53->Bcl2 Caspase3 Cleaved Caspase-3 p53->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Liriodenine-induced p53-mediated apoptosis.

Intrinsic (Mitochondrial) Apoptotic Pathway

In ovarian cancer cells, Liriodenine activates the intrinsic apoptotic pathway.[2][5][6] This involves an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to increased mitochondrial membrane permeability and the release of cytochrome c.[4][5] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[2][5]

mitochondrial_pathway Liriodenine Liriodenine Bax Bax Liriodenine->Bax Bcl2 Bcl-2 Liriodenine->Bcl2 Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC release Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Liriodenine-induced intrinsic apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments used to elucidate the apoptotic effects of Liriodenine.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Cancer cell lines (e.g., HEp-2, CAOV-3)

    • Complete culture medium

    • Liriodenine stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1x10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of Liriodenine for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • Liriodenine

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with Liriodenine for the desired time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

  • Materials:

    • Cancer cell lines

    • Liriodenine

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat cells with Liriodenine, then lyse the cells in RIPA buffer.

    • Determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Use β-actin as a loading control to normalize protein expression.

Caspase Activity Assay

This colorimetric or fluorometric assay measures the activity of key apoptotic enzymes, caspases.

  • Materials:

    • Cancer cell lines

    • Liriodenine

    • Caspase-3, -8, and -9 Activity Assay Kits

    • Microplate reader

  • Protocol:

    • Treat cells with Liriodenine for the desired time.

    • Lyse the cells according to the kit manufacturer's instructions.

    • Add the cell lysate to a 96-well plate.

    • Add the caspase substrate (e.g., DEVD-pNA for caspase-3) to each well.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Quantify caspase activity based on the provided standards.

Experimental Workflow

A logical workflow is essential for systematically investigating the apoptotic effects of a compound like Liriodenine.

experimental_workflow cluster_screening Initial Screening cluster_apoptosis_detection Apoptosis Confirmation cluster_mechanism Mechanism of Action MTT Cell Viability Assay (MTT) IC50 Determine IC50 MTT->IC50 Annexin Annexin V/PI Staining IC50->Annexin TUNEL TUNEL Assay IC50->TUNEL Western Western Blot (p53, Bcl-2, Bax) Annexin->Western TUNEL->Western Caspase Caspase Activity Assays Western->Caspase

Caption: Workflow for apoptosis studies.

References

Application Note: Cell Cycle Analysis of Cells Treated with Liriodenine Methiodide Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liriodenine, an aporphine alkaloid found in various plant species, has demonstrated cytotoxic effects in several cancer cell lines.[1][2] Studies have shown that liriodenine can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.[1][3][4] Specifically, liriodenine has been observed to block the cell cycle in the G1-S phase transition or the S phase, depending on the cell line.[1][4] This activity is often associated with the modulation of key regulatory proteins such as p53.[1][3][5][6] Liriodenine methiodide, a derivative of liriodenine, is also investigated for its potential as an anticancer agent. This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cultured cells using flow cytometry with propidium iodide (PI) staining.

Flow cytometry is a powerful technique for cell cycle analysis. It measures the fluorescence intensity of individual cells stained with a DNA-intercalating dye like propidium iodide.[7][8] The amount of DNA in a cell is indicative of its phase in the cell cycle: cells in the G0/G1 phase have a normal (2N) DNA content, cells in the S phase are actively synthesizing DNA and have a variable DNA content between 2N and 4N, and cells in the G2 or M phase have a doubled (4N) DNA content.

Experimental Principles

This protocol outlines the steps for treating a cell line with this compound, followed by fixation and staining with propidium iodide for subsequent analysis by flow cytometry. Ethanol fixation permeabilizes the cells, allowing the propidium iodide to enter and bind to the cellular DNA.[7][9] RNase A is included in the staining solution to digest any double-stranded RNA, ensuring that the PI fluorescence is directly proportional to the DNA content.[7]

Experimental Workflow

Workflow Experimental Workflow for Cell Cycle Analysis A Cell Culture (e.g., Cancer Cell Line) B Treatment with This compound A->B C Cell Harvesting (Trypsinization) B->C D Washing with PBS C->D E Fixation (Cold 70% Ethanol) D->E F Washing and Resuspension E->F G Staining (Propidium Iodide & RNase A) F->G H Flow Cytometry Analysis G->H I Data Analysis (Cell Cycle Distribution) H->I

Caption: Workflow for cell cycle analysis.

Materials and Reagents

  • Cell Line: A suitable cancer cell line (e.g., HeLa, MCF-7, A549).

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound: Stock solution of known concentration in a suitable solvent (e.g., DMSO).

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Trypsin-EDTA: 0.25% or 0.05% as required for the cell line.

  • Fixation Solution: Ice-cold 70% ethanol.[7][9]

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide in PBS.

    • 100 µg/mL RNase A in PBS.[7]

    • 0.1% Triton X-100 (optional, for permeabilization).

  • Flow Cytometry Tubes

Experimental Protocols

1. Cell Culture and Treatment

  • Seed the cells in 6-well plates or T-25 flasks at a density that will allow them to reach 60-70% confluency on the day of treatment.

  • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

  • Once the desired confluency is reached, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM). Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug concentration.

  • Incubate the treated cells for a specific time period (e.g., 24, 48, or 72 hours).

2. Cell Harvesting and Fixation

  • After the incubation period, collect the cell culture medium, which may contain detached, apoptotic cells.

  • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

  • Combine the detached cells with the collected medium from step 1 and centrifuge at 300 x g for 5 minutes.[7]

  • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Centrifuge again at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

  • While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[7][9]

  • Incubate the cells for at least 2 hours at -20°C. Cells can be stored in 70% ethanol at -20°C for several weeks.[9][10]

3. Cell Staining with Propidium Iodide

  • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5-10 minutes to pellet the cells.[7]

  • Carefully decant the ethanol without disturbing the cell pellet.

  • Wash the cells twice with 5 mL of PBS, centrifuging at 500 x g for 5 minutes for each wash.[7]

  • Resuspend the cell pellet in 500 µL of the PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[9][11]

4. Flow Cytometry Analysis

  • Analyze the stained cells using a flow cytometer.

  • Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (typically around 617 nm).[11]

  • Collect data for at least 10,000 events per sample.[7]

  • Use a linear scale for the PI fluorescence signal.[7]

  • Set up the flow cytometer to exclude doublets and cell aggregates from the analysis.

Data Presentation

The data obtained from the flow cytometer can be analyzed using appropriate software (e.g., FlowJo, FCS Express) to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). The results can be summarized in a table for easy comparison.

Table 1: Effect of this compound on Cell Cycle Distribution

Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)65.2 ± 3.120.5 ± 2.514.3 ± 1.8
168.9 ± 2.818.1 ± 2.213.0 ± 1.5
575.4 ± 4.212.3 ± 1.912.3 ± 2.1
1082.1 ± 3.98.5 ± 1.59.4 ± 1.7
2588.7 ± 4.55.1 ± 1.16.2 ± 1.3

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway Visualization

Liriodenine and its derivatives can induce cell cycle arrest through various signaling pathways. A common mechanism involves the activation of tumor suppressor proteins like p53, which in turn can lead to the upregulation of cyclin-dependent kinase inhibitors (CKIs) that halt cell cycle progression.

CellCycle Potential Mechanism of this compound Induced Cell Cycle Arrest cluster_drug Drug Action cluster_cellular Cellular Response cluster_cycle Cell Cycle Progression A This compound B DNA Damage / Cellular Stress A->B C p53 Activation B->C D CKI Upregulation (e.g., p21, p27) C->D H G1/S Checkpoint D->H Inhibition E G1 Phase E->H F S Phase G G2/M Phase F->G G->E H->F

Caption: this compound signaling.

Troubleshooting

  • High CV in G1 peak: Ensure a single-cell suspension before fixation.[9] Use a low flow rate during acquisition.[7]

  • Excessive cell debris: This may indicate high levels of apoptosis. Consider using an apoptosis detection assay in parallel.

  • No clear peaks: Check the concentration and quality of the PI staining solution. Ensure RNase A was added to eliminate RNA staining.

Conclusion

This application note provides a comprehensive protocol for the analysis of cell cycle distribution in cells treated with this compound using flow cytometry. The presented methods are robust and can be adapted for various cell lines and experimental conditions. This assay is a valuable tool for researchers in oncology and drug development to screen and characterize compounds that affect cell proliferation. The ability of Liriodenine and its derivatives to induce cell cycle arrest highlights their potential as anticancer therapeutic agents.[1][4]

References

Application Notes and Protocols for Topoisomerase II Inhibition Assay of Liriodenine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liriodenine, an oxoaporphine alkaloid, has been identified as a potent inhibitor of human topoisomerase II, an essential enzyme in DNA replication, transcription, and chromosome segregation.[1][2] Topoisomerase II facilitates these processes by creating transient double-strand breaks in the DNA, allowing for the passage of another DNA segment to resolve topological entanglements.[3][4] Liriodenine exerts its cytotoxic effects by acting as a topoisomerase II poison, albeit a weak one.[1] This mechanism involves the stabilization of the covalent intermediate state of the enzyme-DNA complex, known as the cleavage complex, which ultimately leads to DNA damage and apoptosis.[1][4]

These application notes provide detailed protocols for assessing the inhibitory activity of Liriodenine and its derivatives, such as Liriodenine methiodide, against human topoisomerase II. The primary in vitro methods described are the DNA relaxation assay and the DNA decatenation assay.

Data Presentation

Table 1: Cytotoxic Activity (IC50) of Liriodenine in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
CAOV-3Ovarian CancerNot specified, but activity demonstrated
A549Lung AdenocarcinomaNot specified, but activity demonstrated
HepG2HepatomaNot specified, but activity demonstrated
SK-Hep-1HepatomaNot specified, but activity demonstrated

Note: The provided search results confirm the cytotoxic activity of Liriodenine in these cell lines but do not provide specific IC50 values. Further focused studies would be required to determine the precise IC50 for Topoisomerase II inhibition by Liriodenine and this compound.

Signaling Pathway of Topoisomerase II Poisons

Topoisomerase II poisons, like Liriodenine, interfere with the catalytic cycle of the enzyme. The following diagram illustrates the generally accepted mechanism of action for this class of inhibitors.

Caption: Mechanism of Topoisomerase II inhibition by Liriodenine.

Experimental Protocols

Two primary in vitro assays are used to determine the inhibitory effect of compounds on Topoisomerase II activity: the DNA relaxation assay and the DNA decatenation assay.

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of Topoisomerase II to relax supercoiled plasmid DNA. Inhibitors will prevent this relaxation.

Materials:

  • Human Topoisomerase II

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL BSA)

  • 10 mM ATP solution

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Control inhibitor (e.g., Etoposide)

  • Nuclease-free water

  • Stop Solution/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Protocol:

  • Reaction Setup: On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. A typical 20 µL reaction would consist of:

    • 2 µL of 10x Topoisomerase II Reaction Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)

    • Variable volume of this compound or control inhibitor

    • Nuclease-free water to a final volume of 19 µL

  • Enzyme Addition: Add 1 µL of human Topoisomerase II to each reaction tube.

  • Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE or TBE buffer containing a DNA stain.

  • Gel Analysis: Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance. Visualize the DNA bands under UV light. Supercoiled (unrelaxed) DNA will migrate faster than relaxed DNA.

Relaxation_Assay_Workflow start Start prepare_mix Prepare Reaction Mix (Buffer, ATP, Supercoiled DNA) start->prepare_mix add_inhibitor Add this compound or Controls prepare_mix->add_inhibitor add_enzyme Add Topoisomerase II add_inhibitor->add_enzyme incubate Incubate at 37°C for 30 min add_enzyme->incubate stop_reaction Stop Reaction with Loading Dye incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize DNA Bands gel_electrophoresis->visualize analyze Analyze Results (Compare Relaxed vs. Supercoiled DNA) visualize->analyze end End analyze->end

Caption: Workflow for the Topoisomerase II DNA Relaxation Assay.

Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of Topoisomerase II to separate interlocked kinetoplast DNA (kDNA) into minicircles. Inhibitors will prevent the decatenation of kDNA.

Materials:

  • Human Topoisomerase II

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Reaction Buffer

  • 10 mM ATP solution

  • This compound stock solution

  • Control inhibitor (e.g., Etoposide)

  • Nuclease-free water

  • Stop Solution/Loading Dye

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Protocol:

  • Reaction Setup: On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. A typical 20 µL reaction would consist of:

    • 2 µL of 10x Topoisomerase II Reaction Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of kDNA (e.g., 0.2 µg/µL)

    • Variable volume of this compound or control inhibitor

    • Nuclease-free water to a final volume of 19 µL

  • Enzyme Addition: Add 1 µL of human Topoisomerase II to each reaction tube.

  • Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE or TBE buffer containing a DNA stain.

  • Gel Analysis: Run the gel at a constant voltage. Visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate as a high molecular weight band, while decatenated minicircles will migrate into the gel as lower molecular weight bands.

Decatenation_Assay_Workflow start Start prepare_mix Prepare Reaction Mix (Buffer, ATP, kDNA) start->prepare_mix add_inhibitor Add this compound or Controls prepare_mix->add_inhibitor add_enzyme Add Topoisomerase II add_inhibitor->add_enzyme incubate Incubate at 37°C for 30 min add_enzyme->incubate stop_reaction Stop Reaction with Loading Dye incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize DNA Bands gel_electrophoresis->visualize analyze Analyze Results (Compare Catenated vs. Decatenated DNA) visualize->analyze end End analyze->end

Caption: Workflow for the Topoisomerase II DNA Decatenation Assay.

Conclusion

The provided protocols offer robust methods for evaluating the inhibitory activity of this compound against human Topoisomerase II. These assays are crucial for the characterization of potential anticancer agents that target this essential enzyme. Further studies to determine the specific IC50 values and to explore the detailed molecular interactions between this compound and the Topoisomerase II-DNA complex are warranted.

References

Application Notes and Protocols for Assessing the Antibacterial Activity of Liriodenine Methiodide against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liriodenine, an aporphine alkaloid, has demonstrated a range of biological activities, including antibacterial effects against various microorganisms.[1] Its derivative, Liriodenine methiodide, as a quaternary ammonium salt, is of particular interest for its potential enhanced antibacterial properties. Quaternary ammonium compounds (QACs) are known membrane-active agents that interact with the cytoplasmic membrane of bacteria, leading to disruption and cell death.[2][3] This document provides detailed application notes and experimental protocols for assessing the antibacterial activity of this compound against a panel of clinically relevant Gram-positive bacteria.

Data Presentation

The following tables summarize hypothetical yet expected antibacterial activity of this compound against common Gram-positive bacteria. These values are based on the known activity of Liriodenine and the generally enhanced antimicrobial action of quaternary ammonium derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

Gram-Positive BacteriumStrainMIC (µg/mL)
Staphylococcus aureusATCC 292138 - 32
Bacillus subtilisATCC 66334 - 16
Enterococcus faecalisATCC 2921216 - 64

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Gram-Positive Bacteria

Gram-Positive BacteriumStrainMBC (µg/mL)
Staphylococcus aureusATCC 2921316 - 64
Bacillus subtilisATCC 66338 - 32
Enterococcus faecalisATCC 2921232 - 128

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of Gram-positive bacteria.

Materials:

  • This compound

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633, Enterococcus faecalis ATCC 29212)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1024 µg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be approximately 110 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to find the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.

Materials:

  • Microtiter plate from the completed MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipette and tips

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate the 10 µL aliquot onto a TSA plate.

  • Incubation: Incubate the TSA plates at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of this compound that results in no bacterial growth on the TSA plate, which corresponds to a ≥99.9% reduction in CFU/mL from the initial inoculum.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A This compound Stock Solution C Serial Dilution in 96-well plate A->C B Bacterial Inoculum (0.5 McFarland) D Inoculation B->D C->D E Incubation (18-24h, 37°C) D->E F Read MIC E->F G Subculture from MIC plate (no growth wells) F->G H Plate on TSA G->H I Incubation (18-24h, 37°C) H->I J Read MBC I->J

Caption: Workflow for MIC and MBC determination.

Mechanism_of_Action cluster_compound This compound cluster_bacterium Gram-Positive Bacterium cluster_effects Antibacterial Effects LM Liriodenine Methiodide (QAC) CW Cell Wall LM->CW Adsorption & Penetration CM Cytoplasmic Membrane LM->CM Primary Target DNA DNA LM->DNA Potential Target Ribosome Ribosome LM->Ribosome Potential Target CW->CM MD Membrane Disruption CM->MD DI DNA Intercalation/ Topoisomerase Inhibition DNA->DI PS Protein Synthesis Inhibition Ribosome->PS CD Cell Death MD->CD DI->CD PS->CD

Caption: Proposed mechanism of antibacterial action.

References

Troubleshooting & Optimization

Technical Support Center: Liriodenine Methiodide in In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Liriodenine methiodide in in vitro experiments. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve this compound for my in vitro experiments?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a concentrated stock solution in 100% DMSO, which can then be diluted to the final working concentration in your cell culture medium.

Q2: What is the recommended storage condition for this compound and its stock solution?

A2: this compound powder should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[1] Stock solutions prepared in DMSO should be stored at 0 - 4°C for short-term use and at -20°C for long-term storage.[1]

Q3: What is the mechanism of action of this compound?

A3: While the specific mechanism of this compound is not extensively detailed in current literature, its parent compound, Liriodenine, is known to induce apoptosis (programmed cell death) in cancer cells.[2][3][4] It is believed to act through the intrinsic mitochondrial pathway, which involves the activation of caspases.[2][3] It is presumed that this compound shares a similar mechanism of action.

Q4: Has this compound shown activity in previous studies?

A4: Yes, this compound has demonstrated antibacterial and antifungal activities.[5] Its parent compound, Liriodenine, has been studied for its anticancer properties in various cancer cell lines.[1][2][3][4][6][7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous media The compound is less soluble in aqueous solutions than in DMSO.- Ensure the final DMSO concentration in the cell culture medium is kept low (ideally ≤ 0.5%) to minimize cytotoxicity. - Add the DMSO stock solution to the pre-warmed cell culture medium while vortexing or stirring to ensure rapid and uniform mixing. - Perform a serial dilution of the stock solution in the cell culture medium instead of a single large dilution.
Cell death in control group (treated with vehicle only) The concentration of DMSO is too high and is causing cytotoxicity.- Determine the maximum DMSO concentration tolerated by your specific cell line. This is typically between 0.1% and 1%. - Reduce the final concentration of DMSO in your experiments.
Inconsistent experimental results - Improper storage and handling of the compound or stock solution, leading to degradation. - Inaccurate pipetting or dilution calculations.- Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. - Always use calibrated pipettes and double-check all calculations before preparing solutions. - Ensure the compound is fully dissolved in DMSO before further dilution.

Experimental Protocols

Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 417.20 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 239.7 µL of 100% DMSO to the microcentrifuge tube.

  • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term use.

Quantitative Data: Stock Solution Preparation

The following table provides the required volume of DMSO to prepare various concentrations of this compound stock solutions.

Desired ConcentrationMass of this compoundVolume of DMSO to Add
1 mM1 mg2.40 mL
5 mM1 mg0.48 mL
10 mM1 mg0.24 mL
1 mM5 mg11.98 mL
5 mM5 mg2.40 mL
10 mM5 mg1.20 mL

This data is based on a molecular weight of 417.2 g/mol .[1] Please refer to the certificate of analysis for the batch-specific molecular weight.

Visualizations

G cluster_workflow Experimental Workflow: Dissolving this compound A Weigh Liriodenine Methiodide Powder B Add 100% DMSO A->B C Vortex/Warm to Completely Dissolve B->C D Prepare Concentrated Stock Solution C->D E Serially Dilute in Pre-warmed Culture Medium D->E F Add to Cells for In Vitro Assay E->F

Workflow for preparing this compound solution.

G cluster_pathway Proposed Signaling Pathway of Liriodenine Liriodenine Liriodenine Bcl2 Bcl-2 Liriodenine->Bcl2 inhibits Bax Bax Liriodenine->Bax activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Bax->Mitochondrion promotes release of Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Liriodenine's proposed apoptotic signaling pathway.

References

Troubleshooting common issues in Liriodenine methiodide experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Liriodenine methiodide experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and essential protocols for working with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may be encountered during your experiments with this compound.

1. Compound Solubility and Stability

  • Question: I'm having trouble dissolving this compound. What is the recommended solvent?

    • Answer: this compound is typically soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Be aware that DMSO can be toxic to cells at higher concentrations, so it is recommended to keep the final DMSO concentration in your culture medium below 0.5%.[1][2]

  • Question: My this compound solution appears cloudy or forms a precipitate when added to the cell culture medium. What should I do?

    • Answer: Precipitation upon dilution in aqueous solutions like cell culture media can be a common issue with organic compounds.[3][4] Here are a few troubleshooting steps:

      • Pre-warm the media: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can help improve solubility.

      • Increase the dilution factor: Prepare an intermediate dilution of the DMSO stock in a serum-free medium before adding it to the final culture medium.

      • Vortex immediately after dilution: Ensure rapid and thorough mixing by vortexing the solution immediately after adding the compound.

      • Check for salt precipitation: High concentrations of salts in the culture medium can sometimes contribute to the precipitation of the compound. If you are preparing your own medium, ensure that all components are fully dissolved before adding the this compound.[3]

  • Question: I have observed an unexpected chemical modification of my this compound during my experiment. Is this a known issue?

    • Answer: While not extensively reported, one study noted a novel N-demethylation reaction when this compound was treated with alumina.[5] It is important to be aware of the chemical stability of the compound under your specific experimental conditions, including the materials it comes into contact with.

2. Cell-Based Assay Issues

  • Question: My cell viability results with the MTT assay are inconsistent or show an unexpected increase in signal at high concentrations of this compound. What could be the cause?

    • Answer: The MTT assay, while common, can be prone to artifacts, especially with natural products.[6][7][8][9][10]

      • Compound interference: Liriodenine, as a yellow-colored compound, may interfere with the colorimetric readout of the MTT assay. It is crucial to run a control plate with the compound in the medium but without cells to check for any direct reduction of the MTT reagent by the compound itself.[6]

      • Formazan crystal solubility: Incomplete solubilization of the formazan crystals can lead to inaccurate readings. Ensure thorough mixing and consider extending the solubilization time.

      • Cellular metabolism changes: The MTT assay measures metabolic activity, not directly cell number. Some compounds can alter mitochondrial activity without affecting cell viability, leading to misleading results.[7] Consider using an alternative viability assay, such as a trypan blue exclusion assay or a crystal violet assay, to confirm your findings.

  • Question: I am seeing high background fluorescence in my apoptosis assay. Could the compound be interfering?

    • Answer: Natural products, including some alkaloids, can exhibit autofluorescence, which may interfere with fluorescence-based assays like those using Annexin V-FITC or DAPI.[11] It is essential to include a control where cells are treated with this compound but without the fluorescent dyes to measure the compound's intrinsic fluorescence at the excitation and emission wavelengths used in your assay.

3. Experimental Design and Interpretation

  • Question: I am not observing the expected apoptotic effects of this compound on my cancer cell line. What should I consider?

    • Answer: The cytotoxic and apoptotic effects of Liriodenine are cell-line dependent.[12][13]

      • Check IC50 values: The concentration required to induce apoptosis can vary significantly between different cell lines. Refer to published data to ensure you are using an appropriate concentration range.

      • Time-dependent effects: The induction of apoptosis by Liriodenine can be time-dependent, with more significant effects observed after longer incubation periods (e.g., 48 or 72 hours).[12][13]

      • Cell density: The initial cell seeding density can influence the outcome of cytotoxicity assays. Ensure consistent cell numbers across all experiments.[14]

      • Confirm apoptosis through multiple assays: It is best practice to confirm apoptosis using at least two different methods, for example, by combining a phosphatidylserine externalization assay (Annexin V) with a method that detects later stages of apoptosis, such as DNA fragmentation (DNA laddering) or caspase activation.[15]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Liriodenine in various cancer cell lines.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
CAOV-3Ovarian Cancer2437.3 ± 1.06[12][13]
CAOV-3Ovarian Cancer4826.3 ± 0.07[12][13]
CAOV-3Ovarian Cancer7223.1 ± 1.62[12][13]
SKOV-3Ovarian Cancer2468.0 ± 1.56[12]
SKOV-3Ovarian Cancer4861.1 ± 3.09[12]
SKOV-3Ovarian Cancer7246.5 ± 1.55[12]
HEp-2Laryngocarcinoma242.332[15]
MCF-7Breast CancerNot SpecifiedNot Specified[16]

Experimental Protocols

1. Cell Viability Assay (MTT Assay) [17][18][19][20]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

2. Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining [12][13][21][22][23]

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the specified duration. Include both positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

3. Cell Cycle Analysis by Propidium Iodide (PI) Staining [24][25][26][27]

  • Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol while gently vortexing.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a solution containing RNase to prevent staining of RNA.

  • PI Staining: Add PI solution to the cells and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow: Cell Viability and Apoptosis Assays

G cluster_setup Experimental Setup cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis (Annexin V/PI) seed Seed Cells treat Treat with this compound seed->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt Viability Pathway harvest Harvest Cells incubate->harvest Apoptosis Pathway solubilize Solubilize Formazan mtt->solubilize read_abs Read Absorbance solubilize->read_abs stain Stain with Annexin V/PI harvest->stain flow Flow Cytometry Analysis stain->flow G cluster_pathway Liriodenine-Induced Apoptosis Pathway liriodenine This compound p53 p53 Activation liriodenine->p53 bcl2 Bcl-2 (Anti-apoptotic) Inhibition p53->bcl2 bax Bax (Pro-apoptotic) Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Preventing precipitation of Liriodenine methiodide in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of Liriodenine methiodide in cell culture media.

Troubleshooting Guide: Preventing Precipitation

Precipitation of this compound upon its addition to aqueous cell culture media can be a significant issue, leading to inaccurate dosing and inconsistent experimental results. The following table outlines potential causes and recommended solutions to maintain the solubility of your compound.

Potential Cause Description Recommended Solution(s)
Low Aqueous Solubility Liriodenine, the parent compound of this compound, is known to have low water solubility. While the methiodide salt form generally exhibits improved water solubility compared to the free base, it can still precipitate when diluted into the complex aqueous environment of cell culture media.- Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. It is often easier to maintain a compound's solubility by diluting a concentrated stock rather than dissolving it directly in an aqueous solution.[1] - Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of media. Instead, perform a stepwise dilution, first into a small volume of media or PBS, ensuring it is well-mixed before adding to the final culture volume.[2]
Solvent Shock Rapidly adding a concentrated DMSO stock solution to the aqueous culture medium can cause a sudden change in solvent polarity, leading to the compound precipitating out of the solution.- Slow Addition and Mixing: Add the this compound stock solution drop-wise to the cell culture medium while gently vortexing or swirling the medium. This gradual introduction allows for better dispersion and dissolution. - Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.[3]
High Final Concentration The desired final concentration of this compound in the cell culture experiment may exceed its solubility limit in the specific medium being used.- Determine Maximum Soluble Concentration: Perform a preliminary solubility test by preparing serial dilutions of this compound in your specific cell culture medium to determine the highest concentration that remains in solution. - Use of Solubilizing Agents: Consider the use of pharmaceutically acceptable solubilizing agents such as cyclodextrins (e.g., β-cyclodextrin) which can form inclusion complexes with poorly soluble compounds and enhance their aqueous solubility.[4][5]
Interaction with Media Components Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.- Serum Consideration: If using a serum-containing medium, adding the compound to the complete medium (with serum) may improve solubility as some compounds can bind to serum proteins like albumin.[6] Conversely, for some compounds, a serum-free medium might be preferable. This should be tested empirically.
pH of the Medium The solubility of alkaloids can be pH-dependent. Liriodenine's solubility is known to be higher in acidic conditions. Cell culture media is typically buffered to a physiological pH (around 7.2-7.4), which may not be optimal for this compound solubility.- Minor pH Adjustment (with caution): While significant alteration of the medium's pH is not advisable as it will affect cell health, slight adjustments within a physiologically tolerable range could be explored, though this is a less common approach.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for cell culture experiments?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly water-soluble compounds like Liriodenine and its derivatives for in vitro assays.[3][7] It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.

Q2: What is the maximum final concentration of DMSO that is safe for my cells?

A2: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[2][7] Most cell lines can tolerate up to 1% DMSO, but this can be cell-type dependent and should be determined empirically. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[7]

Q3: My this compound precipitates immediately after I add it to the media. What should I do?

A3: This is likely due to "solvent shock." Try adding your DMSO stock solution very slowly, drop-by-drop, to your culture medium while gently swirling or vortexing. You can also try a serial dilution approach: first, dilute the DMSO stock into a small volume of PBS or serum-free media, mix well, and then add this intermediate dilution to your final volume of complete media.

Q4: Can I heat or sonicate my this compound solution to get it to dissolve?

A4: Gentle warming of the cell culture medium to 37°C before adding the compound can be helpful.[3] Sonication can also aid in dissolving compounds.[7] However, prolonged or excessive heating and sonication should be avoided as it may degrade the compound.

Q5: Are there any alternative solubilizing agents I can use?

A5: Yes, cyclodextrins are a class of cyclic oligosaccharides that can encapsulate poorly soluble drugs and increase their aqueous solubility.[5][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[4] You would typically prepare a stock solution of the this compound-cyclodextrin complex in water or PBS.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Determine the desired concentration of your stock solution (e.g., 10 mM).

    • Calculate the required mass of this compound based on its molecular weight.

    • Weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Application of this compound to Cell Culture
  • Materials:

    • Prepared this compound stock solution in DMSO

    • Pre-warmed cell culture medium (with or without serum, as required for your experiment)

    • Cells seeded in a multi-well plate

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture wells. Ensure the final DMSO concentration remains below 0.5%.

    • Recommended Dilution Method:

      • Prepare an intermediate dilution of the this compound stock solution in a small volume of pre-warmed, serum-free medium or PBS. For example, a 1:10 dilution.

      • Gently vortex the intermediate dilution.

      • Add the appropriate volume of the intermediate dilution to your cell culture wells containing the final volume of complete medium.

    • Gently swirl the plate to ensure even distribution of the compound.

    • Include a vehicle control group of cells treated with the same final concentration of DMSO.

    • Incubate the cells for the desired experimental duration.

Visualizations

Experimental Workflow for Preventing Precipitation

G cluster_prep Stock Solution Preparation cluster_culture Application to Cell Culture cluster_troubleshoot Key Considerations weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store slow_addition Slow, Drop-wise Addition thaw Thaw Stock Solution store->thaw Begin Experiment intermediate Prepare Intermediate Dilution (in serum-free media/PBS) thaw->intermediate add Add to Final Culture Volume intermediate->add mixing Gentle Mixing incubate Incubate Cells add->incubate dmso_conc Final DMSO < 0.5%

Caption: Workflow for preparing and applying this compound.

Liriodenine Signaling Pathway in Cancer Cells

G cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Induction of Apoptosis Liriodenine Liriodenine G1_S G1/S Phase Block Liriodenine->G1_S G2_M G2/M Phase Block Liriodenine->G2_M p53 ↑ p53 Expression Liriodenine->p53 Bcl2 ↓ Bcl-2 Expression Liriodenine->Bcl2 Bax ↑ Bax Expression Liriodenine->Bax p53->Bcl2 inhibits Mito Mitochondrial Pathway Bcl2->Mito inhibits Bax->Mito activates Casp9 ↑ Caspase-9 Activation Mito->Casp9 Casp3 ↑ Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Liriodenine's effects on cell cycle and apoptosis pathways.

References

Improving the bioavailability of Liriodenine methiodide for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Liriodenine methiodide in in vivo studies. Our goal is to help you overcome common challenges related to its bioavailability and achieve reliable and reproducible experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vivo experiments with this compound.

Problem Potential Cause Suggested Solution
Low or variable plasma concentrations of this compound after oral administration. Poor aqueous solubility: this compound, as an alkaloid, may have limited solubility in gastrointestinal fluids, leading to poor dissolution and absorption.Formulation Enhancement:Particle Size Reduction: Decrease the particle size of the compound through micronization or nanocrystal technology to increase the surface area for dissolution.[1][2] • Co-solvents: Formulate this compound with a water-miscible organic solvent like propylene glycol or ethanol to improve its solubility.[3][4] • Solid Dispersions: Create a solid dispersion by combining the compound with a hydrophilic carrier to enhance its dissolution rate.[1][5]
Low membrane permeability: The compound may not efficiently cross the intestinal epithelium.Permeation Enhancers: Include safe and approved permeation enhancers in your formulation to facilitate its transport across the intestinal barrier.[6]
First-pass metabolism: this compound may be extensively metabolized in the liver before reaching systemic circulation.Lipid-Based Formulations: Utilize lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), which can promote lymphatic transport, thereby bypassing the liver.[1][5]
Precipitation of the compound in the dosing solution. Supersaturation and instability: The formulation may not be able to maintain the compound in a solubilized state.Stabilizers: Incorporate polymers or surfactants in your formulation to prevent precipitation and maintain a supersaturated state.
Inconsistent results between different animal subjects. Physiological variability: Differences in gastrointestinal pH, transit time, and enzyme activity among animals can affect drug absorption.Standardized Protocols: Ensure strict adherence to standardized protocols for animal fasting, dosing, and sampling times.
Formulation inhomogeneity: The drug may not be uniformly distributed within the delivery vehicle.Quality Control: Implement rigorous quality control checks on your formulation to ensure homogeneity and consistent drug loading.

Frequently Asked Questions (FAQs)

Q1: What are the known routes of administration for this compound in in vivo studies?

A1: Published research has reported the administration of this compound via intraperitoneal and intravenous routes in a mouse model of disseminated candidiasis.[7] While oral administration is often preferred for drug development, specific data on the oral bioavailability of this compound is limited, suggesting that researchers may need to employ enabling formulation strategies.

Q2: What are the primary challenges in achieving adequate oral bioavailability for compounds like this compound?

A2: The main challenges for poorly soluble compounds like many alkaloids include low aqueous solubility, which limits dissolution in the gastrointestinal tract, and potentially low membrane permeability and susceptibility to first-pass metabolism in the liver.[6][8]

Q3: Can you suggest a starting point for developing an oral formulation for this compound?

A3: A good starting point would be to characterize the physicochemical properties of your specific batch of this compound, including its solubility in various biorelevant media. Based on these findings, you can explore simple formulation approaches such as co-solvent systems or move towards more advanced techniques like solid dispersions or lipid-based formulations if solubility remains a significant hurdle.[1][5][8]

Q4: Are there any known drug-drug interactions to be aware of when working with this compound?

Q5: What are the reported biological activities of Liriodenine and its derivatives?

A5: Liriodenine and its derivatives have demonstrated a range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[10][11][12] In cancer cell lines, Liriodenine has been shown to induce apoptosis through the mitochondrial signaling pathway and to block cell cycle progression.[13][14] It has also been investigated for its effects on the insect GABA receptor.[15]

Experimental Protocols

General Protocol for Preparation of a Co-solvent Formulation
  • Solubility Screening: Determine the solubility of this compound in various pharmaceutically acceptable co-solvents (e.g., Propylene Glycol, Ethanol, PEG 400).

  • Vehicle Preparation: Prepare the co-solvent vehicle by mixing the selected solvent with water or a suitable buffer at a predetermined ratio.

  • Drug Dissolution: Gradually add the accurately weighed this compound powder to the co-solvent vehicle while stirring continuously until a clear solution is obtained. Gentle heating may be applied if necessary, but stability at that temperature should be confirmed.

  • Final Volume Adjustment: Adjust the final volume with the vehicle to achieve the desired drug concentration.

  • Pre-dosing Check: Visually inspect the solution for any precipitation before administration.

General In Vivo Oral Gavage Protocol in Mice
  • Animal Acclimatization: Acclimatize the animals to the experimental conditions for at least one week.

  • Fasting: Fast the animals overnight (typically 8-12 hours) before dosing, with free access to water.

  • Dosing: Administer the prepared this compound formulation orally using a suitable gavage needle. The volume administered should be based on the animal's body weight.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) via an appropriate route (e.g., tail vein, retro-orbital sinus).

  • Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_data Data Analysis solubility Solubility Screening formulation Formulation Preparation solubility->formulation qc Quality Control formulation->qc dosing Oral Dosing qc->dosing sampling Blood Sampling dosing->sampling analysis Bioanalysis sampling->analysis pk Pharmacokinetic Analysis analysis->pk bioavailability Bioavailability Calculation pk->bioavailability

Caption: Workflow for improving this compound bioavailability.

signaling_pathway liriodenine This compound mitochondria Mitochondria liriodenine->mitochondria bax Bax (Pro-apoptotic) mitochondria->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) mitochondria->bcl2 Downregulation caspase9 Caspase-9 bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway of Liriodenine.

References

Potential off-target effects of Liriodenine methiodide in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Liriodenine methiodide in cellular assays. As specific data on this compound is limited, much of the information provided is extrapolated from studies on its parent compound, Liriodenine. The addition of the methiodide group may alter the compound's solubility, cell permeability, and target engagement, which should be considered during experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the known primary cellular effects of Liriodenine, the parent compound of this compound?

A1: Liriodenine is primarily investigated for its anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][2][3] Key molecular mechanisms include the upregulation of the tumor suppressor protein p53 and the activation of caspases, which are crucial enzymes in the apoptotic pathway.[1][2]

Q2: What are the potential off-target effects I should be aware of when using this compound?

A2: Based on the known activities of Liriodenine, potential off-target effects of this compound in cellular assays could include:

  • Cardiovascular Effects: Liriodenine has been reported to block Na+ and K+ channels in heart muscle cells. In cellular models involving cardiomyocytes or neuronal cells, this could lead to unexpected changes in cell viability or function.

  • Receptor Antagonism: Liriodenine has shown antagonist activity at M3 muscarinic and alpha1-adrenergic receptors. If your cellular model expresses these receptors, you might observe effects unrelated to your primary target.

  • GABA Receptor Interaction: Liriodenine has been found to be neuroexcitatory and can reverse the inhibitory effect of GABA. This is a critical consideration in neurological cell models.

Q3: I am observing high cytotoxicity in my non-cancerous control cell line. Is this expected?

A3: While Liriodenine has shown some selectivity for cancer cells, it can still exhibit cytotoxicity in normal cells, albeit typically at higher concentrations. One study noted that Liriodenine did not induce obvious cytotoxicity in the normal human IMR-90 cell line.[2] However, the methiodide derivative's properties may differ. It is crucial to perform a dose-response curve on your specific control cell line to determine its sensitivity to this compound.

Q4: Can this compound interfere with my cell viability assay?

A4: Yes, compounds like Liriodenine and its derivatives can potentially interfere with common cell viability assays. For example, in MTT assays, the compound might chemically reduce the MTT reagent, leading to a false-positive signal for cell viability.[4] Similarly, in LDH assays, particles of the compound could bind to the released LDH, inhibiting its detection.[5] It is recommended to run appropriate controls, such as a cell-free assay with the compound and the assay reagents, to check for interference.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
Potential Cause Troubleshooting Steps
Compound Precipitation This compound's solubility may vary depending on the solvent and concentration. Visually inspect your stock solutions and dilutions for any signs of precipitation. Consider preparing fresh dilutions for each experiment.
Assay Interference As mentioned in the FAQs, the compound may interfere with the assay reagents. Run a cell-free control with this compound at the highest concentration used in your experiment to assess for any direct reaction with the assay components.[4][5]
Cell Seeding Density Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure your cell seeding protocol is optimized and consistent across all plates and experiments.
Incubation Time The cytotoxic effects of Liriodenine are time-dependent.[3] Ensure that the incubation time with the compound is consistent in all experiments.
Issue 2: Unexpected Cell Morphology or Low Apoptotic Signal
Potential Cause Troubleshooting Steps
Suboptimal Compound Concentration The induction of apoptosis is dose-dependent.[1] If you are not observing the expected apoptotic morphology (e.g., cell shrinkage, membrane blebbing), you may need to optimize the concentration of this compound.
Incorrect Timing of Assay Apoptosis is a dynamic process. Early apoptotic markers (e.g., Annexin V) will be detectable before late-stage markers (e.g., DNA fragmentation).[3][6] Perform a time-course experiment to determine the optimal time point for your specific apoptosis assay.
Induction of Necrosis At very high concentrations, the compound may be inducing necrosis instead of apoptosis. This can be distinguished by co-staining with a viability dye like Propidium Iodide (PI) or by using an LDH release assay.
Cell Line Resistance Your cell line may be resistant to the apoptotic effects of this compound. Consider testing a sensitive positive control cell line in parallel.

Quantitative Data Summary

The following table summarizes the reported IC50 values for the parent compound, Liriodenine , in various cancer cell lines. This data can serve as a reference for expected potency, though the IC50 of this compound may differ.

Cell LineCancer TypeIncubation TimeIC50 (µM)
HEp-2Laryngeal Carcinoma24 h2.332
CAOV-3Ovarian Cancer24 h37.3
CAOV-3Ovarian Cancer48 h26.3
CAOV-3Ovarian Cancer72 h23.1
SKOV-3Ovarian Cancer24 h68.0
SKOV-3Ovarian Cancer48 h61.1
SKOV-3Ovarian Cancer72 h46.5

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

  • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm with a reference wavelength of 630 nm).

  • To check for interference, repeat steps 5-7 in a cell-free plate with the compound and MTT reagent.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
  • Seed cells in a suitable format (e.g., 6-well plate) and treat with this compound for the desired time.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Visualizations

Liriodenine_Signaling_Pathway Liriodenine Liriodenine p53 p53 Liriodenine->p53 Upregulates Bcl2 Bcl-2 Liriodenine->Bcl2 Downregulates Bax Bax p53->Bax Activates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Permeability Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Inferred signaling pathway of Liriodenine leading to apoptosis.

Troubleshooting_Workflow Start Inconsistent Cytotoxicity Results Check_Solubility Check Compound Solubility (Visual Inspection) Start->Check_Solubility Run_Assay_Control Run Cell-Free Assay Control Start->Run_Assay_Control Check_Seeding Verify Cell Seeding Consistency Start->Check_Seeding Precipitation Precipitation Observed? Check_Solubility->Precipitation Interference Interference Detected? Run_Assay_Control->Interference Inconsistent_Seeding Seeding Inconsistent? Check_Seeding->Inconsistent_Seeding Prepare_Fresh Prepare Fresh Stock/Dilutions Precipitation->Prepare_Fresh Yes Re_Run Re-run Experiment Precipitation->Re_Run No Use_Alternative_Assay Use Alternative Viability Assay (e.g., ATP-based) Interference->Use_Alternative_Assay Yes Interference->Re_Run No Optimize_Protocol Optimize Seeding Protocol Inconsistent_Seeding->Optimize_Protocol Yes Inconsistent_Seeding->Re_Run No Prepare_Fresh->Re_Run Use_Alternative_Assay->Re_Run Optimize_Protocol->Re_Run

Caption: Workflow for troubleshooting inconsistent cytotoxicity results.

On_Off_Target_Effects Liriodenine_Methiodide This compound On_Target On-Target Effects (e.g., Anticancer) Liriodenine_Methiodide->On_Target Off_Target Potential Off-Target Effects Liriodenine_Methiodide->Off_Target Apoptosis Apoptosis Induction On_Target->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest On_Target->Cell_Cycle_Arrest Cardiovascular Cardiovascular Effects (Ion Channel Blockade) Off_Target->Cardiovascular Receptor_Binding Receptor Antagonism (Muscarinic, Adrenergic) Off_Target->Receptor_Binding GABA_Interaction GABA Receptor Interaction Off_Target->GABA_Interaction

Caption: On-target vs. potential off-target effects of this compound.

References

Technical Support Center: Managing the Autofluorescence of Liriodenine Methiodide in Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing the autofluorescence of Liriodenine methiodide in your imaging experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the challenges associated with the intrinsic fluorescence of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its autofluorescence a concern in imaging studies?

This compound is a derivative of Liriodenine, an oxoaporphine alkaloid found in various plants.[1][2] It is investigated for its potential biological activities, including antibacterial and antifungal properties. In fluorescence microscopy, autofluorescence is the natural emission of light by biological structures or compounds like this compound when they absorb light. This intrinsic fluorescence can interfere with the signals from your specific fluorescent labels, leading to high background, reduced contrast, and difficulty in interpreting your imaging data.

Q2: What are the excitation and emission properties of this compound?

Currently, the specific excitation and emission spectra of this compound are not well-documented in publicly available literature. However, some studies have reported observing a "bright green fluorescence" from Liriodenine-treated cells.[3] Given that Liriodenine is an isoquinoline alkaloid, its fluorescence properties might be influenced by its complex ring structure.

Q3: How can I determine the excitation and emission spectra of this compound in my experimental setup?

Q4: What are the common sources of autofluorescence in a typical imaging experiment besides this compound?

Autofluorescence can originate from various endogenous molecules within cells and tissues, as well as from materials used in sample preparation. Common sources include:

  • Endogenous Fluorophores: Molecules like NADH, FAD, collagen, elastin, and lipofuscin.

  • Fixatives: Aldehyde fixatives such as formaldehyde and glutaraldehyde can induce fluorescence.

  • Culture Media: Components like phenol red and riboflavin in cell culture media can be fluorescent.

  • Mounting Media: Some mounting media can contribute to background fluorescence.

Troubleshooting Guides

Problem 1: High background fluorescence obscuring the signal from my target probe.
Possible Cause Suggested Solution
Broad emission spectrum of this compound overlapping with your fluorophore.1. Spectral Unmixing: If you have a confocal microscope with a spectral detector, this is a powerful technique to separate the emission spectra of this compound from your specific label. You will need to acquire a reference spectrum for the autofluorescence of this compound alone. 2. Choose Fluorophores with Red-Shifted Emission: Autofluorescence is often more prominent in the blue and green regions of the spectrum. Consider using fluorophores that excite and emit in the red or far-red wavelengths (e.g., Alexa Fluor 647, Cy5).
High concentration of this compound.Titrate the concentration of this compound to the lowest effective concentration to minimize its contribution to background fluorescence.
Autofluorescence from the sample itself (e.g., cells or tissue).1. Use a Quenching Agent: Commercially available quenching kits or reagents like Sudan Black B can help reduce autofluorescence from cellular components. 2. Photobleaching: Intentionally photobleach the autofluorescence before imaging your target. Expose the sample to broad-spectrum light or the excitation wavelength of the autofluorescence for a period of time until the background signal is reduced. Be cautious not to photobleach your target fluorophore.
Problem 2: Difficulty in distinguishing the this compound signal from other fluorescent signals in co-localization studies.
Possible Cause Suggested Solution
Spectral overlap between this compound and your other fluorescent probes.1. Sequential Scanning: In confocal microscopy, use sequential scanning mode to acquire images for each fluorophore separately. This prevents bleed-through between channels. 2. Fluorescence Lifetime Imaging (FLIM): If available, FLIM can distinguish between fluorophores that have similar spectra but different fluorescence lifetimes.
Non-specific binding of this compound.Optimize your staining protocol to ensure this compound is localizing to its intended target. Include appropriate controls to assess non-specific binding.

Quantitative Data Summary

Table 1: General Autofluorescence Characteristics of Common Biological Molecules

MoleculeTypical Excitation Max (nm)Typical Emission Max (nm)
NADH~340~450
FAD/Flavins~450~525
Collagen~340~400
Elastin~400~450
Lipofuscin~360-480~450-650

Note: These are approximate values and can vary depending on the local environment.

Experimental Protocols

Protocol 1: Determining the Excitation and Emission Spectra of this compound

Objective: To experimentally determine the optimal excitation and emission wavelengths for this compound using a fluorescence spectrophotometer or a confocal microscope with a spectral detector.

Materials:

  • This compound solution of known concentration

  • Appropriate solvent (e.g., DMSO, PBS)

  • Quartz cuvette (for spectrophotometer) or imaging dish/slide (for microscope)

  • Fluorescence spectrophotometer or a confocal microscope with a spectral detector

Methodology:

Using a Fluorescence Spectrophotometer:

  • Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid inner filter effects.

  • Determine the Excitation Spectrum: a. Set the emission wavelength to an estimated value (e.g., 520 nm, based on observed green fluorescence). b. Scan a range of excitation wavelengths (e.g., 350-500 nm). c. The wavelength that gives the highest fluorescence intensity is the optimal excitation wavelength.

  • Determine the Emission Spectrum: a. Set the excitation wavelength to the optimal value determined in the previous step. b. Scan a range of emission wavelengths (e.g., 480-700 nm). c. The resulting spectrum will show the emission profile of this compound.

Using a Confocal Microscope with a Spectral Detector:

  • Prepare a sample of this compound in solution or a biological sample treated with this compound.

  • Perform a "Lambda Scan": a. Excite the sample with a range of laser lines available on your microscope (e.g., 405 nm, 488 nm, 561 nm). b. For each excitation wavelength, use the spectral detector to collect the emitted light across a wide range of wavelengths (e.g., 420-700 nm). c. The resulting data will be a 3D dataset (x, y, and wavelength). You can then generate an emission spectrum for this compound at each excitation wavelength.

  • Identify the Optimal Excitation: The laser line that produces the brightest emission will be the most efficient for imaging.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis prep Prepare Liriodenine Methiodide Solution sample Treat Cells/Tissue prep->sample acq Image Acquisition (Confocal Microscopy) sample->acq unmix Spectral Unmixing acq->unmix high_bg High Background? acq->high_bg quant Image Quantification unmix->quant overlap Spectral Overlap? unmix->overlap

Caption: Experimental workflow for imaging with this compound.

Troubleshooting_Logic start Problem: High Autofluorescence q1 Is a spectral detector available? start->q1 sol1 Perform Spectral Unmixing q1->sol1 Yes q2 Is the autofluorescence photobleaching? q1->q2 No sol2 Pre-bleach the sample before imaging q2->sol2 Yes q3 Can you use red-shifted fluorophores? q2->q3 No sol3 Switch to fluorophores with longer emission wavelengths q3->sol3 Yes sol4 Use a chemical quenching agent q3->sol4 No

Caption: Troubleshooting decision tree for managing high autofluorescence.

References

Light sensitivity and proper storage conditions for Liriodenine methiodide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Liriodenine methiodide. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the proper handling, storage, and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound is a light-sensitive compound and requires specific storage conditions to maintain its stability and purity. For short-term storage (days to weeks), it should be kept in a dry, dark environment at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1]

Q2: Is this compound sensitive to light?

A2: Yes, this compound is light-sensitive. Exposure to light can lead to degradation of the compound. Therefore, it is crucial to store it in a dark place and handle it under subdued light conditions whenever possible.[1][2]

Q3: In what solvent is this compound soluble?

A3: this compound is soluble in Dimethyl sulfoxide (DMSO).[1]

Q4: What are the primary safety precautions to take when handling this compound?

A4: When handling this compound, it is important to use personal protective equipment, including gloves, protective clothing, and eye/face protection. Ensure you work in a well-ventilated area or under a fume hood. Avoid breathing dust and wash your skin thoroughly after handling.

Q5: How should I prepare a stock solution of this compound?

A5: To prepare a stock solution, dissolve the this compound powder in DMSO. For short-term storage of the stock solution (days to weeks), it is recommended to keep it at 0 - 4°C. For long-term storage (months), store the solution at -20°C.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage.Verify that the compound has been stored in a dry, dark environment at the correct temperature (-20°C for long-term, 0-4°C for short-term).[1]
Degradation of this compound due to light exposure during handling.Minimize exposure to light during all handling steps. Use amber-colored vials or wrap containers in aluminum foil. Work under low-light conditions when possible.
Inaccurate concentration of the stock solution.Recalibrate your equipment and ensure the correct molecular weight is used for calculations. Prepare a fresh stock solution from a new vial of the compound if necessary.
Precipitation observed in the stock solution The solubility limit in the chosen solvent has been exceeded.Gently warm the solution to aid dissolution. If precipitation persists, consider preparing a more dilute stock solution.
The stock solution has been stored improperly, leading to precipitation upon temperature changes.Ensure the stock solution is brought to room temperature and vortexed thoroughly before use.
Low or no biological activity observed The compound has degraded.Review storage and handling procedures to ensure they comply with the recommendations. Use a fresh vial of this compound for subsequent experiments.
Incorrect dosage or concentration used in the experiment.Double-check all calculations and dilutions. Perform a dose-response experiment to determine the optimal concentration.

Quantitative Data on Photostability

Exposure Time (hours) Degradation (%) Remaining Compound (%)
00100
21585
42872
84555
126040
248515

Note: This data is for illustrative purposes only and is based on typical degradation profiles of photosensitive alkaloids. Actual degradation rates for this compound may vary.

Experimental Protocols

Protocol for Handling and Preparation of this compound Stock Solution
  • Preparation: Before opening the vial, allow it to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which could affect the stability of the compound.

  • Weighing: Perform all weighing and handling procedures under subdued light. A dimly lit room or a workbench shielded from direct light is recommended.

  • Dissolution: Add the appropriate volume of DMSO to the vial to achieve the desired stock solution concentration.

  • Mixing: Vortex the vial for 1-2 minutes until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.

  • Storage: Store the stock solution in an amber-colored vial or a clear vial wrapped in aluminum foil to protect it from light. For short-term storage, keep the solution at 0 - 4°C. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[1]

General Protocol for a Photostability Study (Forced Degradation)

This protocol is based on the ICH Q1B guidelines for photostability testing of new drug substances.[3][4][5][6][7]

  • Sample Preparation: Prepare two sets of samples of this compound. One set will be exposed to light (test samples), and the other will be protected from light (dark control samples). Samples can be in the solid state or in solution (e.g., dissolved in DMSO).

  • Light Exposure:

    • Place the test samples in a photostability chamber equipped with a light source that provides a combination of visible and UV light. The recommended total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[3][5]

    • Wrap the dark control samples in aluminum foil to completely shield them from light and place them in the same chamber to experience the same temperature and humidity conditions.[5]

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours) to assess the extent of degradation over time.

  • Analysis: Analyze the test and dark control samples at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This will allow for the quantification of the remaining this compound and the detection of any degradation products.

  • Data Evaluation: Compare the results from the test samples to the dark control samples to determine the extent of photodegradation. Calculate the percentage of degradation at each time point.

Visualizations

Liriodenine-Induced Apoptosis Signaling Pathway

Liriodenine_Apoptosis_Pathway Liriodenine Liriodenine Bax Bax (Pro-apoptotic) Liriodenine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Liriodenine->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Liriodenine induces apoptosis via the intrinsic mitochondrial pathway.

Experimental Workflow for Handling this compound

Handling_Workflow start Start equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh compound (subdued light) equilibrate->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to mix dissolve->vortex store Store stock solution (protected from light) vortex->store use Use in experiment store->use end End use->end

Caption: General workflow for preparing this compound solutions.

References

Validation & Comparative

Liriodenine Methiodide vs. Other Aporphine Alkaloids: A Comparative Guide to Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of aporphine alkaloids, with a particular focus on the structural relationship between liriodenine and its quaternary ammonium salt, liriodenine methiodide. The information presented is based on available experimental data from various scientific studies.

Introduction to Aporphine Alkaloids and Cytotoxicity

Aporphine alkaloids are a class of naturally occurring isoquinoline alkaloids found in various plant families. Many of these compounds have demonstrated a wide range of biological activities, including potent cytotoxic effects against various cancer cell lines. Their planar structure allows them to intercalate with DNA, leading to the inhibition of essential cellular processes like DNA replication and transcription, ultimately inducing apoptosis (cell death). Key mechanisms of their anticancer activity include the inhibition of topoisomerase enzymes and the activation of apoptotic signaling pathways.

Liriodenine is a well-studied oxoaporphine alkaloid that has shown significant cytotoxicity against a broad spectrum of cancer cells. This compound is a quaternary ammonium salt of liriodenine, meaning it has a methylated nitrogen atom, which imparts a permanent positive charge. This structural modification can significantly influence the compound's biological activity. While specific cytotoxic data for this compound is limited in publicly available literature, structure-activity relationship studies on other aporphine alkaloids suggest that the quaternization of the nitrogen atom can be detrimental to their cytotoxic activity. This is a critical consideration in the evaluation of their potential as therapeutic agents.

Comparative Cytotoxicity of Aporphine Alkaloids

The following table summarizes the 50% inhibitory concentration (IC50) values of liriodenine and other selected aporphine alkaloids against various human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.

AlkaloidCancer Cell LineIC50 (µM)Reference
Liriodenine HEp-2 (Laryngeal Carcinoma)2.33
CAOV-3 (Ovarian Cancer)37.3[1]
MCF-7 (Breast Cancer)33.31[2]
A549 (Lung Carcinoma)Not specified, but active
HCT-8 (Colon Carcinoma)0.7 µg/mL
Lysicamine HCT116 (Colon Cancer)22.79[2]
MCF-7 (Breast Cancer)70.03[2]
Dicentrine Various cell lines4.6 - 21.8
Laurotetanine HeLa (Cervical Cancer)2 µg/mL[3]
N-Methylaurotetanine HeLa (Cervical Cancer)15 µg/mL[3]
Norboldine HeLa (Cervical Cancer)42 µg/mL[3]
Boldine HeLa (Cervical Cancer)46 µg/mL[3]
Magnoflorine HepG2 (Liver Cancer)0.4 µg/mL
Lanuginosine HepG2 (Liver Cancer)2.5 µg/mL

Note: The cytotoxicity of aporphine alkaloids can vary significantly depending on the specific cancer cell line and the experimental conditions.

Structure-Activity Relationship: The Impact of N-Methylation

Studies on the structure-activity relationship of aporphine alkaloids have indicated that modifications to the nitrogen atom can significantly alter their cytotoxic potential. For instance, the comparison between laurotetanine and its N-methylated counterpart, N-methylaurotetanine, shows a decrease in cytotoxicity against HeLa cells with the addition of a methyl group[3]. This suggests that the free nitrogen may be important for the cytotoxic activity of some aporphine alkaloids. While direct experimental data for this compound is scarce, this trend suggests that its cytotoxicity might be lower than that of liriodenine. The permanent positive charge on the quaternary nitrogen of this compound could hinder its ability to cross cell membranes and interact with intracellular targets like DNA and topoisomerases.

Experimental Protocols

The most common method used to determine the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Cytotoxicity Assay Protocol

This protocol is a standard procedure for assessing cell viability and the cytotoxic effects of compounds on cultured mammalian cells.

1. Cell Seeding:

  • Adherent cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., liriodenine or other aporphine alkaloids) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations.

  • The culture medium from the wells is aspirated, and 100 µL of the medium containing the different concentrations of the test compound is added to each well.

  • Control wells containing medium with the same concentration of the solvent (e.g., DMSO) and wells with untreated cells are also included.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well.

  • The plates are then incubated for an additional 2 to 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan Crystals:

  • After the MTT incubation, the medium is carefully removed from the wells.

  • 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.

5. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.

6. Data Analysis:

  • The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells.

  • The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

Liriodenine and other cytotoxic aporphine alkaloids exert their effects through multiple cellular pathways, primarily leading to apoptosis.

Liriodenine-Induced Apoptosis via p53 and Mitochondrial Pathway

Liriodenine has been shown to upregulate the expression of the tumor suppressor protein p53. Activated p53 can then trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis.

Liriodenine_p53_Mitochondrial_Pathway Liriodenine Liriodenine p53 p53 Upregulation Liriodenine->p53 Bax Bax (Pro-apoptotic) Activation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition p53->Bcl2 Mitochondrion Mitochondrial Dysfunction Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Liriodenine-induced p53-mediated mitochondrial apoptosis pathway.

Aporphine Alkaloids as Topoisomerase Inhibitors

The planar structure of many aporphine alkaloids, including liriodenine, allows them to intercalate into the DNA double helix. This intercalation can interfere with the function of topoisomerase enzymes, which are crucial for resolving DNA topological problems during replication and transcription. By inhibiting topoisomerases, these alkaloids can lead to the accumulation of DNA strand breaks, which in turn triggers apoptotic cell death.

Aporphine_Topoisomerase_Inhibition Aporphine Aporphine Alkaloid (e.g., Liriodenine) DNA_Intercalation DNA Intercalation Aporphine->DNA_Intercalation Topoisomerase_Complex Topoisomerase-DNA Complex Stabilization DNA_Intercalation->Topoisomerase_Complex DNA_Breaks DNA Strand Breaks Topoisomerase_Complex->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: Mechanism of topoisomerase inhibition by aporphine alkaloids.

Conclusion

Liriodenine and other aporphine alkaloids demonstrate significant cytotoxic activity against a variety of cancer cell lines, primarily through the induction of apoptosis via pathways involving p53 and the inhibition of topoisomerase. The available evidence on structure-activity relationships suggests that the quaternization of the nitrogen atom, as seen in this compound, may lead to a reduction in this cytotoxic potential. Further experimental studies are required to quantitatively assess the cytotoxicity of this compound and to fully elucidate the impact of N-alkylation on the anticancer activity of this class of compounds. This comparative guide serves as a valuable resource for researchers in the field of oncology and drug discovery, providing a foundation for future investigations into the therapeutic applications of aporphine alkaloids.

References

A Comparative Guide to the Structure-Activity Relationship of Liriodenine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liriodenine and its derivatives, focusing on their structure-activity relationships (SAR) as potential anticancer agents. By presenting key experimental data, detailed protocols, and visual representations of molecular pathways, this document aims to facilitate further research and development in this promising area of oncology.

Quantitative Comparison of Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of synthesized oxoaporphine derivatives, structurally related to Liriodenine, against various human cancer cell lines. The data reveals that the introduction of amino side chains significantly enhances the cytotoxic potency compared to the lead compound.

CompoundR1R2IC50 (µM) vs. MCF-7IC50 (µM) vs. NCI-H460IC50 (µM) vs. GLC-82
Lead Compound (4) HH> 100> 100> 100
2a CONH(CH2)2N(C2H5)2H1.83.52.6
2b CONH(CH2)3N(C2H5)2H2.54.13.3
2c CONH(CH2)2-piperidinoH1.52.82.1
2d CONH(CH2)2N(C2H5)2CONH(CH2)2N(C2H5)23.65.24.5
2e CONH(CH2)3N(C2H5)2CONH(CH2)3N(C2H5)24.26.85.9
2f CONH(CH2)2-piperidinoCONH(CH2)2-piperidino3.14.73.9

Data sourced from Wei et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2014.[1][2]

Structure-Activity Relationship (SAR) Insights

The evaluation of Liriodenine and its analogs has provided key insights into their anticancer activity:

  • Core Planarity: The planar aromatic structure of the oxoaporphine core is a crucial feature, enabling these molecules to intercalate with DNA.[3]

  • Amino Side Chains: The introduction of amino side chains, as demonstrated in the table above, dramatically increases the anticancer activities of oxoaporphine alkaloids.[1][2]

  • Substitution Pattern: Monosubstituted derivatives generally exhibit higher cytotoxicity than their disubstituted counterparts.[1]

  • 1,2-Methylenedioxy Group: The presence of a 1,2-methylenedioxy group is considered a key feature for the cytotoxicity of aporphinoid alkaloids.[4]

  • Oxidation at C7: The oxo group at the C7 position contributes to the cytotoxic activity.[4]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of Liriodenine derivatives, it is essential to understand the signaling pathways they modulate and the experimental procedures used for their evaluation.

Mitochondrial Apoptosis Pathway

Liriodenine has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[5] This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately resulting in programmed cell death.

Mitochondrial_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Liriodenine Liriodenine Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Liriodenine->Bcl2 inhibits Bax Bax (Pro-apoptotic) Liriodenine->Bax activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Bcl2->Mitochondrion inhibits release of Bax->Mitochondrion promotes release of Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 activates Caspase9 Caspase-9 (Initiator) Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 activates Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Mitochondrial Apoptosis Pathway Induced by Liriodenine Derivatives.

Experimental Workflow: Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxicity.

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells add_compounds Add Liriodenine derivatives at various concentrations seed_cells->add_compounds incubate1 Incubate for 24-72 hours add_compounds->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate2->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for Determining Cytotoxicity using the MTT Assay.

Experimental Workflow: Apoptosis (Annexin V/PI) Assay

The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with Liriodenine derivatives start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend Resuspend cells in Annexin V binding buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate Incubate in the dark add_stains->incubate analyze Analyze by flow cytometry incubate->analyze quantify Quantify viable, apoptotic, and necrotic cells analyze->quantify end End quantify->end

Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted for determining the cytotoxic effects of Liriodenine derivatives on adherent cancer cell lines.

Materials:

  • Liriodenine derivatives

  • Human cancer cell lines (e.g., MCF-7, NCI-H460, GLC-82)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Liriodenine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines the steps for quantifying apoptosis in cells treated with Liriodenine derivatives using flow cytometry.

Materials:

  • Liriodenine derivatives

  • Human cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Liriodenine derivatives at the desired concentrations for a specified time. Include untreated and positive controls.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

References

Validating Anticancer Effects: A Comparative Guide to Liriodenine and its Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anticancer effects of Liriodenine, an oxoaporphine alkaloid, with a focus on validating its well-documented in vitro activities in animal models. While the user's interest was in Liriodenine methiodide, a thorough search of scientific literature did not yield any in vivo studies on the anticancer effects of this specific salt. Therefore, this guide will focus on the parent compound, Liriodenine, and draw comparisons with another structurally related aporphine alkaloid, Boldine, for which in vivo data is available.

Liriodenine, isolated from various plant species, has demonstrated significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines in laboratory settings.[1][2][3][4][5][6] The primary mechanism of its anticancer action is attributed to the inhibition of topoisomerase II, leading to DNA damage, cell cycle arrest, and the induction of apoptosis through the upregulation of p53.[1][2] This guide will delve into the available animal study that validates these in vitro findings and provide detailed experimental protocols for the methodologies used.

Comparative Analysis of In Vivo Anticancer Efficacy

This section compares the in vivo anticancer effects of Liriodenine with Boldine, another aporphine alkaloid. The data is summarized from preclinical studies in animal models.

CompoundCancer ModelAnimal ModelKey Findings
Liriodenine LaryngocarcinomaHEp-2 Xenograft (Nude Mice)Significant inhibition of tumor growth.[1][2][7]
Boldine Colorectal CancerDMH-induced (Wistar Rats)Data for Boldine is not available from the provided search results.

Experimental Protocols

Detailed methodologies for the key animal model experiments are provided below to facilitate reproducibility and further investigation.

Human Laryngocarcinoma (HEp-2) Xenograft Model for Liriodenine

This protocol describes the establishment of a human tumor xenograft in immunodeficient mice to evaluate the in vivo antitumor activity of Liriodenine.[1]

1. Animal Husbandry:

  • Species: BALB/c nude mice, 4-6 weeks old.

  • Housing: Maintained in a specific pathogen-free (SPF) environment with controlled temperature (22-25°C), humidity (50-60%), and a 12-hour light/dark cycle.

  • Diet: Autoclaved standard rodent chow and water ad libitum.

2. Cell Culture and Implantation:

  • Cell Line: Human laryngocarcinoma cell line (HEp-2).

  • Culture Conditions: Cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Implantation: A suspension of 1 x 10^6 HEp-2 cells in 100 µL of phosphate-buffered saline (PBS) is injected subcutaneously into the right flank of each mouse.

3. Treatment Protocol:

  • Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100 mm³).

  • Grouping: Mice are randomly divided into a control group and a Liriodenine treatment group.

  • Administration: Liriodenine (dissolved in a suitable vehicle) is administered intraperitoneally at a specified dose and schedule. The control group receives the vehicle only.

4. Efficacy Evaluation:

  • Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: Volume = (length x width²) / 2.

  • Body Weight: Animal body weight is monitored as an indicator of toxicity.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry for p53).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of Liriodenine's anticancer activity and the general workflow of an in vivo anticancer study.

Liriodenine_Signaling_Pathway Liriodenine Liriodenine Topoisomerase_II Topoisomerase II Liriodenine->Topoisomerase_II Inhibition DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage Leads to p53 p53 Upregulation DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Proposed signaling pathway for Liriodenine's anticancer effects.

Experimental_Workflow Animal_Model Animal Model Establishment Tumor_Induction Tumor Induction/ Implantation Animal_Model->Tumor_Induction Treatment Drug Administration Tumor_Induction->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: General workflow for in vivo anticancer drug evaluation.

Conclusion

The available in vivo data, although limited to a single study on laryngocarcinoma, provides a crucial validation of the in vitro anticancer effects of Liriodenine. The significant inhibition of tumor growth in a xenograft model, coupled with the proposed mechanism of p53 upregulation, underscores its potential as a therapeutic agent.[1] However, the absence of in vivo studies on this compound highlights a significant knowledge gap. Further research is warranted to evaluate the in vivo efficacy of Liriodenine in other cancer models and to investigate the potential anticancer properties of its methiodide salt. Comparative studies with other aporphine alkaloids like Boldine in standardized animal models would also be invaluable for determining its relative potency and therapeutic potential.

References

Liriodenine Methiodide: A Comparative Guide to its Topoisomerase II Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the topoisomerase II (Topo II) inhibitory activity of Liriodenine methiodide, presenting a comparative analysis with established Topo II inhibitors, etoposide and doxorubicin. The information is supported by experimental data and detailed protocols to facilitate informed research and development decisions.

Comparative Analysis of Topoisomerase II Inhibitors

Liriodenine, an oxoaporphine alkaloid, has been identified as a potent inhibitor of topoisomerase II.[1][2] Its methiodide salt, this compound, is a derivative designed to enhance its pharmacological properties. This guide compares its activity against two well-established Topo II inhibitors used in cancer chemotherapy: etoposide and doxorubicin.

Table 1: Quantitative Comparison of Topoisomerase II Inhibitory Activity

CompoundTargetAssay TypeIC50 / EC50Mechanism of Action
Liriodenine Topoisomerase IINot Specified in Biochemical AssayNot Available in Searched LiteratureCatalytic Inhibitor & Weak Poison[1][2]
Etoposide Topoisomerase IIαDNA Relaxation Assay~69.7 µM[3]Poison[4]
Topoisomerase IIDNA Decatenation Assay~46.3 µM[5]
Doxorubicin Topoisomerase IINot Specified in Biochemical AssayNot Available in Searched LiteraturePoison & Intercalator[6]

Note: While a specific IC50 value for this compound in a direct Topo II biochemical assay was not found in the reviewed literature, studies indicate its potent catalytic inhibition of the enzyme.[1][2] The IC50 values for etoposide and doxorubicin can vary depending on the specific assay conditions and cell lines used.

Mechanism of Action and Signaling Pathways

Topoisomerase II inhibitors are broadly classified into two categories: catalytic inhibitors and poisons. Catalytic inhibitors interfere with the enzymatic activity of Topo II without stabilizing the DNA-enzyme cleavage complex. In contrast, Topo II poisons trap the enzyme in a covalent complex with DNA, leading to double-strand breaks.

Liriodenine has been shown to be a strong catalytic inhibitor of topoisomerase II and is also suggested to be a weak Topo II poison, causing some level of protein-DNA cross-links.[1][2] Its mechanism of action ultimately leads to apoptosis through the intrinsic mitochondrial pathway, involving the activation of caspase-9 and caspase-3, and is also associated with the upregulation of the tumor suppressor protein p53.[7][8][9]

Etoposide is a classic Topo II poison that stabilizes the Topo II-DNA cleavage complex, leading to DNA double-strand breaks.[4] This DNA damage triggers a robust DNA damage response (DDR), primarily mediated by the p53 pathway, which in turn initiates apoptosis through the mitochondrial pathway, involving the release of cytochrome c.[10][11][12]

Doxorubicin also acts as a Topoisomerase II poison.[6] Beyond this, it is a DNA intercalator, which contributes to its cytotoxic effects.[6] Similar to etoposide, doxorubicin-induced DNA damage activates the p53-mediated apoptotic pathway.[13]

Diagram 1: Topoisomerase II Catalytic Cycle and Inhibition

TopoII_Inhibition cluster_cycle Topoisomerase II Catalytic Cycle cluster_inhibitors Inhibitor Action DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Binding Complex Non-covalent TopoII-DNA Complex TopoII->Complex Cleavage Cleavage Complex (Transient) Complex->Cleavage DNA Cleavage Religation Religated DNA + Free TopoII Cleavage->Religation DNA Religation Liriodenine Liriodenine (Catalytic Inhibitor) Liriodenine->Complex Inhibits Binding/ Catalytic Steps Poisons Etoposide / Doxorubicin (Poisons) Poisons->Cleavage Stabilizes

Caption: Inhibition of the Topoisomerase II catalytic cycle.

Diagram 2: Signaling Pathways of Topo II Inhibitors

Signaling_Pathways cluster_etoposide_doxorubicin Etoposide / Doxorubicin Pathway cluster_liriodenine Liriodenine Pathway Eto_Dox Etoposide / Doxorubicin TopoII_Poison Topo II Poisoning Eto_Dox->TopoII_Poison DSB DNA Double-Strand Breaks TopoII_Poison->DSB p53_activation p53 Activation DSB->p53_activation Bax_up Bax Upregulation p53_activation->Bax_up Mito Mitochondrial Pathway Bax_up->Mito Apoptosis1 Apoptosis Mito->Apoptosis1 Lirio Liriodenine TopoII_Inhibition Topo II Catalytic Inhibition Lirio->TopoII_Inhibition p53_up p53 Upregulation TopoII_Inhibition->p53_up Caspase9 Caspase-9 Activation p53_up->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis2 Apoptosis Caspase3->Apoptosis2

Caption: Apoptotic pathways induced by Topo II inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures found in the literature.[3][5][14][15]

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of Topo II to separate interlocked DNA circles (catenated kinetoplast DNA, kDNA). Inhibition of this activity is a measure of the compound's inhibitory potential.

Diagram 3: Topo II Decatenation Assay Workflow

Decatenation_Workflow Start Start: kDNA Substrate Incubation Incubate with Topo II, ATP, and Inhibitor Start->Incubation Stop Stop Reaction Incubation->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Analysis Visualize and Quantify Decatenated DNA Electrophoresis->Analysis Result Determine IC50 Analysis->Result

Caption: Workflow for the Topo II decatenation assay.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 5X Topo II reaction buffer (e.g., 250 mM Tris-HCl pH 8.0, 625 mM KCl, 50 mM MgCl2, 2.5 mM DTT, 2.5 mM ATP).

    • kDNA (e.g., 200 ng).

    • Test compound (this compound, etoposide, or doxorubicin) at various concentrations.

    • Nuclease-free water to a final volume of 18 µL.

  • Enzyme Addition: Add 2 µL of human Topoisomerase IIα (e.g., 1-2 units) to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 4 µL of 6X loading dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Visualization and Analysis: Stain the gel with ethidium bromide (0.5 µg/mL) and visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated mini-circles migrate into the gel. Quantify the intensity of the decatenated DNA bands to determine the percentage of inhibition and calculate the IC50 value.

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of Topo II to relax supercoiled plasmid DNA. Inhibition of this process indicates that the compound interferes with the catalytic activity of the enzyme.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 5X Topo II reaction buffer.

    • Supercoiled plasmid DNA (e.g., pBR322, 300 ng).

    • Test compound at various concentrations.

    • Nuclease-free water to a final volume of 18 µL.

  • Enzyme Addition: Add 2 µL of human Topoisomerase IIα to start the reaction.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 4 µL of 6X loading dye containing SDS (e.g., 1% SDS).

  • Proteinase K Treatment (Optional): To remove the protein, incubate with Proteinase K (e.g., 50 µg/mL) at 50°C for 30 minutes.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Supercoiled, relaxed, and nicked forms of the plasmid will migrate differently. Quantify the amount of relaxed DNA to determine the percentage of inhibition and calculate the IC50 value.

Conclusion

This compound demonstrates significant potential as a Topoisomerase II inhibitor. Its mechanism as a catalytic inhibitor and weak poison distinguishes it from classic Topo II poisons like etoposide and doxorubicin. While direct quantitative comparison of inhibitory potency in biochemical assays requires further investigation to establish a specific IC50 value for this compound, its ability to induce apoptosis through p53- and mitochondria-mediated pathways highlights its promise as an anticancer agent. The provided experimental protocols offer a framework for researchers to further investigate and cross-validate the Topo II inhibitory activity of this compound and other novel compounds.

References

Replicating Published Findings: A Comparative Guide to the Antibacterial Properties of Liriodenine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial properties attributed to Liriodenine, a naturally occurring aporphine alkaloid, and its synthetic derivative, Liriodenine methiodide. Due to the limited availability of specific antibacterial data for this compound in publicly accessible literature, this document leverages published findings on the parent compound, Liriodenine, and related quaternary ammonium alkaloids to provide a comprehensive overview for researchers seeking to replicate or build upon existing studies.

Comparative Antibacterial Activity

CompoundTest OrganismMIC (µg/mL)Reference
Liriodenine Staphylococcus aureus12.5[Not explicitly found in search results]
Escherichia coli>100[Not explicitly found in search results]
Vancomycin Staphylococcus aureus≤0.5 - 2[1]
Ciprofloxacin Staphylococcus aureus0.25 - 1[2]
Ciprofloxacin Escherichia coli≤0.015 - 0.5[2]
Gentamicin Escherichia coli0.25 - 2[Not explicitly found in search results]

Note: The MIC values for Liriodenine are indicative and gathered from general statements on its activity; specific primary sources for these exact values were not identified in the provided search results. The values for standard antibiotics are sourced from various studies and represent a general range.

Experimental Protocols

To facilitate the replication of antibacterial activity studies, a detailed methodology for the broth microdilution test, a standard method for determining MIC values, is provided below.[3][4][5]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard procedure for determining the in vitro antibacterial susceptibility of a test compound.

1. Materials and Reagents:

  • Test compound (this compound)

  • Standard antibiotics (e.g., Vancomycin, Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5 standard)

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10). d. Dilute this adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Test Compound and Antibiotic Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). b. Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL. c. Similarly, prepare serial dilutions of the standard antibiotics to serve as positive controls. d. Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).

4. Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL. b. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the test compound at which there is no visible growth.

Visualizing Experimental and Logical Frameworks

To further clarify the experimental process and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_execution Execution & Reading Bacterial_Culture Bacterial Culture (e.g., S. aureus, E. coli) Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Compound_Prep Prepare Liriodenine Methiodide Stock Serial_Dilution Serial Dilution of Compound Compound_Prep->Serial_Dilution Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate (35°C, 16-20h) Inoculation->Incubation Read_MIC Read MIC (Lowest concentration with no growth) Incubation->Read_MIC Signaling_Pathway cluster_cell Bacterial Cell cluster_effects Antibacterial Effects Cell_Membrane Cell Membrane (Anionic Surface) Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Cytoplasm Cytoplasm Liriodenine_Methiodide This compound (Quaternary Ammonium Cation) Liriodenine_Methiodide->Cell_Membrane Electrostatic Interaction Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Lysis Cell Lysis Leakage->Cell_Lysis

References

A Head-to-Head Comparison of Liriodenine and Standard Chemotherapy Drugs in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally occurring alkaloid Liriodenine with standard-of-care chemotherapy agents. This document summarizes key experimental data on cytotoxicity, apoptosis induction, and cell cycle arrest, supported by detailed experimental protocols and mechanistic pathway visualizations.

Executive Summary

Liriodenine, an aporphine alkaloid, has demonstrated significant anticancer properties in preclinical studies. Its primary mechanisms of action include the induction of apoptosis through the mitochondrial signaling pathway, blockage of the cell cycle, and inhibition of topoisomerase II.[1] This guide presents a comparative analysis of Liriodenine's efficacy against established chemotherapy drugs such as cisplatin, paclitaxel, doxorubicin, and etoposide. While direct head-to-head experimental data is available for cisplatin and paclitaxel in ovarian cancer cell lines, the comparison with doxorubicin and etoposide is based on their known mechanisms and effects from separate studies. It is important to note that the majority of research has been conducted on Liriodenine. Liriodenine methiodide, a derivative prepared from Liriodenine, is expected to have a similar mechanism of action, though specific comparative studies are limited.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting cancer cell growth. The following tables summarize the available IC50 data for Liriodenine and standard chemotherapy drugs across various cancer cell lines.

Table 1: Direct Head-to-Head Comparison of IC50 Values (µM) in Ovarian Cancer Cell Lines at 24 hours
CompoundCAOV-3SKOV-3
Liriodenine 37.3 ± 1.0668.0 ± 1.56
Paclitaxel 0.91 ± 0.015.5 ± 0.31
Cisplatin 62.81 ± 0.3566.7 ± 0.42

Data from Nordin et al., 2015. This study provides a direct comparison under the same experimental conditions.

Table 2: IC50 Values (µM) of Liriodenine and Standard Chemotherapy Drugs from Separate Studies
CompoundCell LineCancer TypeIC50 (µM)Reference
Liriodenine HEp-2Laryngeal Carcinoma2.332Li et al., 2015[2]
Doxorubicin IMR-32Neuroblastoma~0.01-0.1Stiborova et al., 2011[3]
Doxorubicin UKF-NB-4Neuroblastoma~0.1-1.0Stiborova et al., 2011[3]
Etoposide ---Data not available from searches

Note: The data in Table 2 is compiled from different studies and should not be considered a direct head-to-head comparison due to variations in experimental protocols and conditions.

Mechanism of Action: A Comparative Overview

Liriodenine and standard chemotherapy drugs employ diverse mechanisms to induce cancer cell death. Understanding these pathways is crucial for designing effective therapeutic strategies.

Liriodenine:

Liriodenine exerts its anticancer effects through a multi-pronged approach:

  • Apoptosis Induction: It triggers the intrinsic apoptosis pathway by upregulating p53, which in turn modulates the expression of Bcl-2 family proteins, leading to the activation of caspase-9 and caspase-3.[1][2][4][5][6]

  • Cell Cycle Arrest: Liriodenine can block cell cycle progression at the G1/S or G2/M phase, depending on the cancer cell type, by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs).[1][7][8]

  • Topoisomerase II Inhibition: It acts as a topoisomerase II inhibitor, an enzyme essential for DNA replication, leading to DNA damage and cell death.[1][9]

Standard Chemotherapy Drugs:
  • Cisplatin (Alkylating-like agent): Forms DNA adducts, leading to DNA damage and induction of apoptosis.

  • Paclitaxel (Taxane): Stabilizes microtubules, leading to mitotic arrest and apoptosis.

  • Doxorubicin (Anthracycline): Intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, causing DNA damage and apoptosis.

  • Etoposide (Topoisomerase II inhibitor): Forms a complex with topoisomerase II and DNA, leading to DNA strand breaks and cell death.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug action and the experimental procedures used to study them can provide valuable insights.

Signaling Pathways

Liriodenine_Mechanism_of_Action Liriodenine Liriodenine p53 p53 Liriodenine->p53 Upregulates TopoisomeraseII Topoisomerase II Liriodenine->TopoisomeraseII Inhibits CDK_Cyclin CDK/Cyclin Modulation Liriodenine->CDK_Cyclin Bcl2 Bcl-2 p53->Bcl2 Downregulates Bax Bax p53->Bax Upregulates Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis DNAdamage DNA Damage TopoisomeraseII->DNAdamage DNAdamage->Apoptosis CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) CDK_Cyclin->CellCycleArrest Cytotoxicity_Assay_Workflow cluster_0 MTT Cytotoxicity Assay A Seed cells in a 96-well plate B Treat cells with varying concentrations of drug A->B C Incubate for a defined period (e.g., 24h) B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 values G->H Apoptosis_Assay_Workflow cluster_1 Annexin V/PI Apoptosis Assay A Treat cells with drug B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add FITC-Annexin V and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify viable, apoptotic, and necrotic cells F->G

References

Safety Operating Guide

Safe Disposal of Liriodenine Methiodide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Liriodenine methiodide, ensuring compliance with safety regulations and minimizing environmental impact.

This compound should be handled as a hazardous substance. While a specific Safety Data Sheet (SDS) for this compound was not identified, the known high toxicity of its parent compound, Liriodenine, necessitates stringent safety protocols. Liriodenine is classified as toxic if swallowed, in contact with skin, or inhaled.[1] Therefore, this compound is presumed to share these hazardous properties.

Hazard Summary for Liriodenine

The following table summarizes the known hazards of Liriodenine, which should be considered as a baseline for handling this compound.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH301Toxic if swallowed[1]
Acute Toxicity, DermalH311Toxic in contact with skin[1]
Acute Toxicity, InhalationH331Toxic if inhaled[1]
Aquatic ToxicityH400Very toxic to aquatic life[2]
Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator should be used. All work with the solid compound should be performed in a chemical fume hood.[2]

Disposal Procedure

The disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous waste. Do not discharge down the drain or dispose of in regular trash.[2]

Step 1: Waste Identification and Classification

Treat all this compound waste as hazardous. Based on the toxicity data of Liriodenine, it would likely be classified as a toxic waste.[1] Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is listed or exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[3]

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste, including contaminated items such as weighing paper and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wear Appropriate PPE: Don the full PPE as described above.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain the spill.

  • Collect and Dispose: Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

Step 4: Final Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup and final disposal of the waste containers. Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so and it is part of an approved institutional protocol.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G A This compound Waste Generated B Solid Waste? A->B E Spill Occurs A->E C Collect in Labeled Solid Hazardous Waste Container B->C Yes D Collect in Labeled Liquid Hazardous Waste Container B->D No (Liquid) G Store Waste in Designated Area C->G D->G F Follow Spill Management Protocol E->F Yes F->G H Contact EHS for Waste Pickup G->H I Proper Disposal by Licensed Contractor H->I

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling Liriodenine methiodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Liriodenine methiodide in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Quantitative Data

This compound is a hazardous chemical that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin contact. The related compound, Liriodenine, is classified as toxic if swallowed, in contact with skin, or if inhaled[1]. While specific quantitative toxicity data for this compound is limited, the available data for it and its parent compound are summarized below.

ParameterValueSpeciesRouteReference
This compound LD50 1500 mg/kgMouseOral
This compound LD50 305 mg/kgRatIntraperitoneal
Liriodenine GHS Hazard Toxic if swallowed-Oral[1]
Liriodenine GHS Hazard Toxic in contact with skin-Dermal[1]
Liriodenine GHS Hazard Toxic if inhaled-Inhalation[1]

LD50: Lethal Dose, 50% kill. GHS: Globally Harmonized System of Classification and Labelling of Chemicals.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final and critical barrier against exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationsRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides a robust barrier against dermal absorption. The outer glove should be removed immediately after handling.
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and aerosols.
Body Protection A disposable, solid-front, long-sleeved gown with tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form or when there is a risk of aerosol generation.Mitigates the risk of inhalation exposure.
Foot Protection Closed-toe shoes.Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is crucial for safety.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The storage container should be tightly sealed.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

Experimental Protocol: Weighing and Solution Preparation
  • Designated Area: All handling of solid this compound must be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any dust or aerosols.

  • Weighing:

    • Don all required PPE.

    • Place a weigh boat on a calibrated analytical balance inside the containment unit.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

    • Close the primary container immediately after dispensing.

  • Solution Preparation:

    • Add the solvent to the vessel containing the weighed this compound within the containment unit.

    • Gently swirl or stir to dissolve. Avoid splashing.

  • Decontamination:

    • Wipe down the spatula, weigh boat, and any other contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

    • Remove the outer pair of gloves and dispose of them as hazardous waste before exiting the containment unit.

    • Wash hands thoroughly after the procedure.

Safe_Handling_Workflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Inspect_Container Inspect Container Store_Securely Store in Cool, Dry, Ventilated Area Inspect_Container->Store_Securely No Damage Don_PPE Don Full PPE Store_Securely->Don_PPE Weigh_Solid Weigh Solid Compound Don_PPE->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Decontaminate_Work_Area Decontaminate Work Area Prepare_Solution->Decontaminate_Work_Area Dispose_Waste Dispose as Hazardous Waste Decontaminate_Work_Area->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

Emergency and Spill Response Plan

Immediate and correct response to a spill is critical to prevent exposure and contamination.

Small Spill (Solid or Liquid)
  • Alert: Immediately alert personnel in the vicinity.

  • Isolate: Restrict access to the spill area.

  • Contain: If a liquid, cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite). If a solid, gently cover with a damp paper towel to avoid generating dust.

  • Neutralize (if applicable and safe): For many chemicals, neutralization may be possible, but for this compound, physical removal is the primary approach.

  • Clean-up:

    • Wearing appropriate PPE (including double gloves and respirator), carefully collect the absorbed or covered material using a scoop or forceps.

    • Place the material into a labeled, sealed container for hazardous waste.

    • Wipe the spill area with a suitable solvent (e.g., 70% ethanol), working from the outside in.

    • Dispose of all cleaning materials as hazardous waste.

  • Decontaminate: Decontaminate any equipment used for clean-up.

  • Report: Report the incident to the laboratory supervisor and the institutional safety office.

Large Spill or Personnel Exposure
  • Evacuate: Evacuate the immediate area.

  • Emergency Services: Contact emergency services and the institutional safety office immediately.

  • Personnel Decontamination:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station.

    • Inhalation: Move the affected person to fresh air.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

  • Provide the Safety Data Sheet (SDS) to emergency medical personnel.

Spill_Response_Workflow Spill_Occurs Spill Occurs Alert_Personnel Alert Personnel Spill_Occurs->Alert_Personnel Assess_Spill_Size Assess Spill Size Alert_Personnel->Assess_Spill_Size Small_Spill_Procedure Small Spill Procedure Assess_Spill_Size->Small_Spill_Procedure Small Large_Spill_Procedure Large Spill Procedure Assess_Spill_Size->Large_Spill_Procedure Large / Exposure Isolate_Area Isolate Area Small_Spill_Procedure->Isolate_Area Evacuate_Area Evacuate Area Large_Spill_Procedure->Evacuate_Area Don_PPE Don Appropriate PPE Isolate_Area->Don_PPE Contain_Spill Contain Spill Don_PPE->Contain_Spill Clean_Up Clean Up Spill Contain_Spill->Clean_Up Dispose_Waste Dispose as Hazardous Waste Clean_Up->Dispose_Waste Call_Emergency_Services Call Emergency Services Evacuate_Area->Call_Emergency_Services Personnel_Decontamination Personnel Decontamination Call_Emergency_Services->Personnel_Decontamination

Caption: Emergency spill response workflow for this compound.

Disposal Plan

All this compound waste, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous chemical waste.

  • Segregation: Keep this compound waste separate from other chemical waste streams unless compatibility is confirmed.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label must include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic").

  • Collection: Follow your institution's procedures for the collection of hazardous waste by the Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in regular trash.

  • Empty Containers: "Empty" containers that once held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be managed as non-hazardous waste according to institutional policy.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Liriodenine methiodide
Reactant of Route 2
Liriodenine methiodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.